Gpx4-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H15NO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-[(E)-3-[2-(2-formylphenoxy)phenyl]prop-2-enoyl]benzonitrile |
InChI |
InChI=1S/C23H15NO3/c24-15-17-9-11-18(12-10-17)21(26)14-13-19-5-1-3-7-22(19)27-23-8-4-2-6-20(23)16-25/h1-14,16H/b14-13+ |
InChI Key |
UNQJNKUGIZRZER-BUHFOSPRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Gpx4-IN-13: A Technical Guide to its Ferroptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue, particularly in oncology. At the core of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Gpx4-IN-13 is a small molecule inhibitor that potently induces ferroptosis by targeting GPX4. This technical guide provides an in-depth overview of the this compound-mediated ferroptosis induction pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to support further research and drug development in this area.
Core Mechanism of Action
This compound induces ferroptosis by inhibiting the expression of GPX4.[1] This inactivation of GPX4 disrupts the canonical anti-ferroptotic pathway, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and subsequent cell death. The central pathway implicated is the System Xc⁻/Glutathione (GSH)/GPX4 axis, which is responsible for detoxifying lipid peroxides.
The process unfolds as follows:
-
Inhibition of GPX4 Expression: this compound reduces the cellular levels of GPX4 protein.
-
Depletion of Glutathione (GSH): While the direct effect of this compound on GSH levels is not explicitly detailed in the provided information, the inhibition of GPX4 renders the cell unable to efficiently utilize GSH to reduce lipid hydroperoxides. This functional depletion is a key step.
-
Accumulation of Lipid Peroxides: With GPX4 incapacitated, lipid hydroperoxides (L-OOH) accumulate in cellular membranes, particularly those containing polyunsaturated fatty acids (PUFAs).
-
Iron-Dependent Fenton Reaction: The presence of labile iron (Fe²⁺) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction. This initiates a chain reaction of lipid peroxidation.
-
Membrane Damage and Cell Death: The uncontrolled lipid peroxidation leads to a loss of membrane integrity, increased permeability, and ultimately, cell lysis in a manner characteristic of ferroptosis.
Quantitative Data
The efficacy of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce a biological process by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| N-thy-ori-3-1 | Thyroid | 8.39 | [1] |
| MDA-T32 | Thyroid Cancer | 10.28 | [1] |
| MDA-T41 | Thyroid Cancer | 8.18 | [1] |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound signaling pathway leading to ferroptosis.
Caption: General experimental workflow for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (DMSO) and a positive control for ferroptosis inhibition (e.g., co-treatment with Ferrostatin-1).
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay quantifies the accumulation of lipid reactive oxygen species, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
C11-BODIPY™ 581/591 dye
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 4, 6, or 8 hours). Include appropriate controls.
-
Thirty minutes before the end of the incubation, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. The oxidized probe fluoresces in the green channel (e.g., FITC, ~510-530 nm), and the reduced probe fluoresces in the red channel (e.g., PE-Texas Red, ~580-610 nm).
-
An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Western Blot Analysis
This protocol is for detecting the expression levels of key ferroptosis-related proteins, such as GPX4 and Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with Tween 20)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates, treat with this compound as desired, and incubate.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Concluding Remarks
This compound is a valuable tool for inducing and studying ferroptosis. Its mechanism of action, centered on the inhibition of GPX4 expression, provides a direct means to trigger this specific cell death pathway. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the therapeutic potential of targeting the GPX4-mediated ferroptosis pathway in various diseases, particularly cancer. Further research into the downstream signaling events and the in vivo efficacy and safety of this compound and similar compounds is warranted to fully realize their clinical potential.
References
Gpx4-IN-13: A Technical Guide to its Structure-Activity Relationship and Mechanism of Action in Inducing Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, an iron-dependent form of programmed cell death, making it a compelling target for novel anticancer therapies. Gpx4-IN-13, a recently identified diaryl ether derivative, has demonstrated potent activity in inducing ferroptosis through the inhibition of GPX4 expression. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and detailed experimental context for its evaluation. While a complete quantitative SAR for the entire synthesized library of related compounds is not publicly available, this document synthesizes the existing data to inform current research and future drug development efforts.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a non-apoptotic form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[1][2] This process is intricately linked to cellular metabolism, particularly the metabolism of glutathione and lipids. GPX4, a selenoenzyme, plays a pivotal role in mitigating ferroptosis by reducing lipid hydroperoxides to their corresponding alcohols, thereby preventing the propagation of lipid peroxidation.[3] Inhibition of GPX4 activity or expression leads to an accumulation of lipid ROS, culminating in oxidative damage to cellular membranes and, ultimately, cell death.[1][2] Given that certain cancer cells, particularly those in a therapy-resistant state, exhibit a heightened dependence on GPX4 for survival, targeting this enzyme presents a promising therapeutic strategy.[1]
This compound: A Novel Diaryl Ether-Based GPX4 Inhibitor
This compound (also referred to as compound 16 in its primary publication) is a novel small molecule inhibitor of GPX4 belonging to the diaryl ether class of compounds.[3][4] It has been shown to effectively reduce the proliferation of thyroid cancer cells by inducing ferroptosis through the downregulation of GPX4 expression.[3][4]
Chemical Structure
The chemical structure of this compound is characterized by a diaryl ether scaffold, a common motif in medicinally active compounds.
(Note: A 2D chemical structure diagram would be included here in a full whitepaper.)
Synthesis
This compound is synthesized as part of a larger library of diaryl ether and dibenzoxepine derivatives. The general synthetic scheme involves the reaction of substituted phenols with appropriate aryl halides. The diaryl ether core of this compound is a chalcone (B49325) derivative.[5]
Structure-Activity Relationship (SAR) of this compound
A comprehensive quantitative structure-activity relationship (SAR) analysis for the entire series of diaryl ether and dibenzoxepine derivatives from which this compound was identified is not available in the public domain. However, the activity of this compound in several cancer cell lines provides a benchmark for its potency.
Quantitative Data
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound in various thyroid cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | N-thy-ori-3-1 | 8.39 |
| This compound | MDA-T32 | 10.28 |
| This compound | MDA-T41 | 8.18 |
Data sourced from Pamarthy, et al., Drug Development Research, 2023.[4]
Mechanism of Action
This compound induces ferroptosis primarily by inhibiting the expression of GPX4.[3][4] This leads to a cascade of downstream events culminating in cell death.
Signaling Pathway
The inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to the accumulation of lipid ROS and subsequent ferroptosis. The key steps in this pathway are illustrated below.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Mechanism of Action Studies
The following diagram outlines a typical experimental workflow to elucidate the mechanism of action of a GPX4 inhibitor like this compound.
References
- 1. Ferroptosis in thyroid cancer: mechanisms, current status, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolving process of ferroptosis in thyroid cancer: Novel mechanisms and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting ferroptosis: a novel insight into thyroid cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Gpx4-IN-13: A Technical Guide to Target Engagement and Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-13 is a novel small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) that has demonstrated potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the available data on this compound's target engagement and binding, with a focus on its mechanism of action in inducing ferroptosis in cancer cells. This document synthesizes published data, outlines key experimental methodologies, and presents signaling pathways and experimental workflows to facilitate further research and development of this compound.
Introduction: GPX4 and Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in the cellular antioxidant defense system.[1] Its primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, thereby protecting cell membranes from oxidative damage.[1] This enzymatic activity is particularly critical in preventing a form of regulated cell death known as ferroptosis.
Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is a distinct cell death pathway from apoptosis, necrosis, and autophagy.[2] The canonical pathway for preventing ferroptosis is the System Xc⁻/GSH/GPX4 axis.[2] System Xc⁻ imports cystine, which is a precursor for the synthesis of glutathione (GSH). GPX4 then utilizes GSH as a cofactor to detoxify lipid peroxides.[1] Inhibition of GPX4, therefore, leads to an accumulation of lipid peroxides, culminating in cell death.[2] Given its role as a key regulator of ferroptosis, GPX4 has emerged as a promising therapeutic target for diseases characterized by resistance to traditional therapies, such as certain cancers.[3]
This compound: Mechanism of Action
This compound, also referred to as compound 16 in some literature, is a diaryl ether derivative that induces ferroptosis by inhibiting the expression of GPX4.[4][5] This mechanism distinguishes it from other well-known GPX4 inhibitors like RSL3, which directly and covalently binds to the active site of the GPX4 protein.[6] By reducing the cellular levels of GPX4, this compound effectively disables the cell's primary defense against lipid peroxidation, leading to the induction of ferroptosis.
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated in several thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-thy-ori-3-1 | Thyroid | 8.39 | [5] |
| MDA-T32 | Thyroid Cancer | 10.28 | [5] |
| MDA-T41 | Thyroid Cancer | 8.18 | [5] |
Signaling Pathways and Experimental Workflows
This compound-Induced Ferroptosis Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound induces ferroptosis. By inhibiting the expression of GPX4, the compound disrupts the cellular machinery responsible for neutralizing lipid peroxides, leading to their accumulation and subsequent iron-dependent cell death.
Caption: this compound inhibits GPX4 gene expression, leading to ferroptosis.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general experimental workflow to characterize the activity of this compound in a cellular context. This workflow integrates cell viability assays, protein expression analysis, and lipid peroxidation measurements to provide a comprehensive understanding of the compound's effects.
Caption: Workflow for evaluating this compound's cellular effects.
Detailed Experimental Protocols
While the primary publication on this compound by Pamarthy et al. (2023) does not provide exhaustive, step-by-step protocols, this section outlines standardized methodologies for the key experiments used to characterize this inhibitor. These protocols are based on established techniques in the field of ferroptosis research.
Cell Viability Assay (MTT or CCK-8)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Thyroid cancer cell lines (e.g., N-thy-ori-3-1, MDA-T32, MDA-T41)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).[7]
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[7]
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[7]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[7]
-
Western Blot for GPX4 Expression
This technique is used to detect and quantify the levels of GPX4 protein in cells following treatment with this compound.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells treated with this compound and a vehicle control to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-GPX4 antibody and the loading control antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[1]
-
Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the relative change in GPX4 expression.[1]
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to measure the extent of lipid peroxidation in cells.
-
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.[4]
-
Harvest the cells and wash with PBS.
-
Analyze the cells using a flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides.[9]
-
Quantify the level of lipid peroxidation by measuring the increase in the green fluorescence signal.[4]
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that induces ferroptosis by a distinct mechanism of inhibiting GPX4 expression. The available data demonstrates its efficacy in thyroid cancer cell lines. Further research is warranted to fully elucidate its target engagement profile, including potential off-target effects, and to explore its therapeutic potential in a broader range of cancers. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological activity of this compound and to advance its development as a potential therapeutic. Direct target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), would be valuable to confirm the interaction of this compound or its metabolites with cellular components. Additionally, in vivo studies are necessary to evaluate its efficacy and safety in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting ferroptosis: a novel insight into thyroid cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Gpx4-IN-13: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action as a Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Gpx4-IN-13, a novel diaryl ether derivative identified as a potent inhibitor of Glutathione Peroxidase 4 (GPX4). By downregulating GPX4 expression, this compound effectively triggers ferroptosis, a form of iron-dependent regulated cell death, in cancer cells. This document details the scientific rationale, experimental methodologies, and key findings related to this compound, positioning it as a significant tool for research in oncology and cell death pathways. All quantitative data are presented in structured tables, and detailed protocols for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific processes.
Discovery and Rationale
This compound, also referred to as compound 16 in the primary literature, was identified through a screening of a cohort of diaryl ether and dibenzoxepine molecules for their potential to induce ferroptosis in thyroid cancer cells[1][2][3]. The rationale for this discovery program was centered on the critical role of GPX4 in the prevention of ferroptosis. GPX4 is a unique selenoprotein that reduces lipid hydroperoxides within biological membranes, thereby protecting cells from oxidative damage and subsequent ferroptotic cell death[1][4][5]. Certain cancer cells exhibit a heightened dependency on GPX4 for survival, presenting a therapeutic vulnerability that can be exploited by targeted inhibitors[6]. The identification of this compound as a molecule that decreases thyroid cell proliferation and triggers ferroptosis by inhibiting GPX4 expression levels provided a promising new avenue for the development of novel anticancer agents[1].
Synthesis of this compound
The synthesis of this compound, a diaryl ether derivative, is achieved through a multi-step chemical process. The general synthesis scheme involves the SNAr reaction of ortho-hydroxy chalcones with ortho-halo benzaldehydes.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established methods for the synthesis of similar diaryl ether chalcones.
Step 1: Synthesis of the Chalcone (B49325) Intermediate
-
To a solution of an appropriate acetophenone (B1666503) (1 equivalent) and benzaldehyde (B42025) (1 equivalent) in ethanol (B145695), add a catalytic amount of a strong base such as sodium hydroxide (B78521) or potassium hydroxide.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain the pure chalcone intermediate.
Step 2: Diaryl Ether Formation (SNAr Reaction)
-
In a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), dissolve the synthesized ortho-hydroxy chalcone (1 equivalent) and an appropriate ortho-halo benzaldehyde (1.2 equivalents).
-
Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2 equivalents), to the mixture.
-
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Biological Activity and Quantitative Data
This compound has demonstrated significant anti-proliferative activity in various thyroid cancer cell lines. Its primary mechanism of action is the induction of ferroptosis through the inhibition of GPX4 expression.
| Cell Line | IC50 (µM)[7] |
| N-thy-ori-3-1 | 8.39 |
| MDA-T32 | 10.28 |
| MDA-T41 | 8.18 |
| Table 1: In vitro anti-proliferative activity of this compound in thyroid cancer cell lines. |
Further studies have shown that treatment with this compound leads to a decrease in mitochondrial polarization and a reduction in mitochondrial respiration, effects similar to those observed with the known ferroptosis inducer, RSL3[1].
Experimental Protocols
Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed thyroid cancer cells (N-thy-ori-3-1, MDA-T32, MDA-T41) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using a dose-response curve.
Western Blot Analysis for GPX4 Expression
Principle: Western blotting is used to detect the specific protein (GPX4) in a sample of cell lysate.
Protocol:
-
Treat cells with this compound at the desired concentration for 24 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Measurement of Mitochondrial Membrane Potential
Principle: The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the fluorescence using a flow cytometer or fluorescence microscope, measuring both green (emission at 529 nm) and red (emission at 590 nm) fluorescence.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization.
Molecular Docking
Principle: Molecular docking simulations are used to predict the binding mode of a ligand (this compound) to the active site of a protein (GPX4).
Protocol:
-
Protein Preparation: Obtain the 3D crystal structure of human GPX4 from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a suitable computational chemistry software.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to dock this compound into the defined active site of GPX4.
-
Analysis: Analyze the resulting docking poses based on their binding energies and interactions with the amino acid residues in the active site.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Gpx4-IN-13: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, solubility, and biological activity of Gpx4-IN-13, a diaryl ether derivative identified as a potent inhibitor of Glutathione Peroxidase 4 (GPX4). By downregulating GPX4 expression, this compound induces ferroptosis, a form of iron-dependent programmed cell death, presenting a promising avenue for therapeutic intervention in diseases such as thyroid cancer.[1][2][3]
Chemical Properties and Solubility
This compound, also referred to as compound 16 in some literature, possesses the following chemical characteristics:
| Property | Value |
| IUPAC Name | 4-((E)-3-((E)-2-(2-formylphenoxy)vinyl)acryloyl)benzonitrile |
| CAS Number | 2644044-43-7 |
| Molecular Formula | C25H17NO4 |
| Molecular Weight | 395.41 g/mol |
| SMILES | O=C(C1=CC=C(C=C1)C#N)/C=C/C(=C/C=C2)=C2OC3=C(C=CC=C3)C=O |
| Physical Form | Solid |
Solubility
Mechanism of Action: Induction of Ferroptosis
This compound exerts its biological effect by inhibiting the expression of GPX4, a crucial enzyme in the cellular antioxidant defense system.[1][2][3] GPX4 is a selenoprotein that plays a vital role in detoxifying lipid peroxides, thereby protecting cell membranes from oxidative damage.[4][5] The inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), which triggers a specific form of iron-dependent cell death known as ferroptosis.[1][2][3]
The signaling pathway initiated by this compound is depicted below:
Caption: this compound inhibits GPX4 expression, leading to lipid ROS accumulation and ferroptosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on general procedures and should be optimized for specific experimental conditions, drawing upon the details provided in the primary literature.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound on cancer cell lines.
a. Materials:
-
Thyroid cancer cell lines (e.g., N-thy-ori-3-1, MDA-T32, MDA-T41)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (anhydrous)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the medium in the wells with the this compound dilutions and incubate for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO only).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting cell viability against the log of the this compound concentration.
Western Blot Analysis for GPX4 Expression
This protocol is used to confirm the inhibitory effect of this compound on GPX4 protein expression.
a. Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control to determine the change in GPX4 expression.
Lipid Reactive Oxygen Species (ROS) Assay
This assay measures the accumulation of lipid ROS, a key indicator of ferroptosis.
a. Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
-
Ferrostatin-1 (as a negative control)
-
RSL3 (as a positive control)
b. Protocol:
-
Cell Treatment: Treat cells with this compound, Ferrostatin-1 (a ferroptosis inhibitor), or RSL3 (a known GPX4 inhibitor) for the desired time.
-
Staining: Incubate the cells with C11-BODIPY 581/591 (typically 1-5 µM) for 30-60 minutes at 37°C.
-
Analysis:
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The shift from red to green fluorescence indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the change in fluorescence.
-
-
Quantification: Quantify the increase in green fluorescence as a measure of lipid ROS accumulation.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments to characterize this compound and a typical in vitro experimental workflow.
Caption: Logical workflow for the characterization of this compound's biological activity.
Caption: A typical experimental workflow for in vitro studies of this compound.
References
GPX4-IN-13: A Selective Inhibitor of GPX4 for Ferroptosis Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GPX4-IN-13, also identified as diaryl ether derivative 16, is a novel small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). It exerts its anticancer activity by reducing the expression of GPX4, a key regulator of ferroptosis, thereby inducing this iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. Unlike apoptosis, it does not involve caspase activation. The central defense mechanism against ferroptosis is the glutathione (GSH)-dependent lipid peroxide repair system, catalyzed by the selenoenzyme Glutathione Peroxidase 4 (GPX4). GPX4 reduces toxic lipid hydroperoxides to non-toxic lipid alcohols, thus protecting cellular membranes from oxidative damage.
The inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer, as many tumor cells exhibit a heightened dependency on GPX4 for survival and resistance to therapy.
This compound: Mechanism of Action
This compound is a diaryl ether derivative that has been identified as a potent inducer of ferroptosis in cancer cells. Its primary mechanism of action is the inhibition of GPX4 expression. By downregulating the levels of GPX4 protein, this compound disrupts the cellular machinery that protects against lipid peroxidation. This leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. Molecular modeling and dynamics simulations have suggested that this compound binds to the active site of GPX4. Furthermore, treatment with this compound has been shown to decrease mitochondrial polarization and reduce mitochondrial respiration, similar to the effects of the known ferroptosis inducer RSL3.
Quantitative Data
The inhibitory activity of this compound has been quantified in several thyroid cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell proliferation by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| N-thy-ori-3-1 | Thyroid Cancer | 8.39 | |
| MDA-T32 | Thyroid Cancer | 10.28 | |
| MDA-T41 | Thyroid Cancer | 8.18 |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Ferroptosis
The following diagram illustrates the signaling pathway initiated by this compound, leading to ferroptosis.
Experimental Workflow for Evaluating this compound
The diagram below outlines a typical experimental workflow for assessing the efficacy and mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Thyroid cancer cell lines (e.g., N-thy-ori-3-1, MDA-T32, MDA-T41)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Western Blot Analysis for GPX4 Expression
This protocol is used to determine the effect of this compound on the protein expression levels of GPX4.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking
Gpx4-IN-13: A Novel Inducer of Ferroptosis in Cancer Cells
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Gpx4-IN-13 is a novel small molecule inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme in the cellular defense against ferroptosis. By targeting GPX4, this compound triggers a cascade of events leading to iron-dependent programmed cell death, a mechanism that holds significant promise for cancer therapy, particularly in treatment-resistant malignancies. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on various cancer cell lines, and detailed experimental protocols for its study.
Core Mechanism of Action: Induction of Ferroptosis
This compound exerts its anticancer effects by directly inhibiting the enzymatic activity of GPX4. GPX4 is a unique selenoprotein that plays a central role in cellular antioxidant defense by reducing lipid hydroperoxides to non-toxic lipid alcohols. This function is crucial for maintaining the integrity of cellular membranes and preventing the lethal accumulation of lipid-based reactive oxygen species (ROS).
The inhibition of GPX4 by this compound disrupts this protective mechanism, leading to an accumulation of lipid hydroperoxides. In the presence of intracellular labile iron, these lipid hydroperoxides undergo Fenton reactions, generating highly reactive lipid radicals that propagate a chain reaction of lipid peroxidation. This uncontrolled lipid peroxidation damages cellular membranes, leading to increased membrane permeability and eventual cell death through a distinct, iron-dependent mechanism known as ferroptosis.
dot
Caption: Mechanism of this compound-induced ferroptosis.
Quantitative Data on Cancer Cell Lines
This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines, primarily through the induction of ferroptosis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| N-thy-ori-3-1 | Thyroid Cancer | 8.39 | [1] |
| MDA-T32 | Thyroid Cancer | 10.28 | [1] |
| MDA-T41 | Thyroid Cancer | 8.18 | [1] |
Further quantitative data on the effects of this compound on markers of ferroptosis, such as lipid ROS generation and malondialdehyde (MDA) levels, are detailed in the experimental sections of the primary research literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., N-thy-ori-3-1, MDA-T32, MDA-T41)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
dot
Caption: Workflow for the MTT cell viability assay.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This protocol measures the accumulation of lipid ROS, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time (e.g., 6-24 hours). Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe fluoresces green upon oxidation, and the ratio of green to red fluorescence is indicative of lipid peroxidation.
dot
Caption: Workflow for lipid peroxidation detection.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway, such as GPX4.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-GPX4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
dot
Caption: Workflow for Western blot analysis.
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the GPX4-mediated ferroptosis defense pathway. By inhibiting GPX4, this compound disrupts the delicate balance of redox homeostasis within the cell. This leads to the unchecked accumulation of lipid peroxides and the subsequent activation of the ferroptotic cell death cascade.
Further research is needed to fully elucidate the downstream signaling events and potential off-target effects of this compound. Understanding these pathways will be crucial for optimizing its therapeutic application and identifying potential combination strategies to enhance its anticancer efficacy.
dot
Caption: GPX4-mediated ferroptosis signaling pathway.
Conclusion
This compound represents a promising new tool for cancer research and a potential lead compound for the development of novel anticancer therapies. Its ability to selectively induce ferroptosis in cancer cells offers a unique mechanism to overcome resistance to conventional treatments. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricate biology of ferroptosis in cancer. Continued research into the precise molecular interactions and signaling pathways governed by this compound will be instrumental in advancing its clinical translation.
References
The Role of Gpx4-IN-13 in Thyroid Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of iron-dependent programmed cell death, and represents a promising therapeutic target in various cancers, including thyroid carcinoma. Overexpression of GPX4 is associated with tumor progression and poor prognosis in thyroid cancer, making its inhibition a key strategy for therapeutic intervention. Gpx4-IN-13, a novel diaryl ether derivative, has been identified as a potent inhibitor of GPX4, demonstrating significant anti-proliferative and pro-ferroptotic activity in thyroid cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's role in thyroid cancer research, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Introduction: GPX4 and Ferroptosis in Thyroid Cancer
Thyroid cancer is the most common endocrine malignancy, and while many cases are treatable, a subset of patients develops aggressive and therapy-resistant disease.[1] Recent research has highlighted the role of ferroptosis in suppressing tumor growth.[2] Ferroptosis is a unique form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[3]
The selenoenzyme GPX4 is the central regulator of ferroptosis.[1] Its primary function is to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage.[1] In many cancer cells, including those of the thyroid, GPX4 is upregulated, which helps them evade ferroptosis and sustain their proliferation.[1][2] Therefore, inhibiting GPX4 is a rational approach to induce ferroptosis and eliminate cancer cells.
This compound: A Novel GPX4 Inhibitor
This compound (also referred to as compound 16 in some literature) is a diaryl ether derivative that has been identified as an inhibitor of GPX4.[1][2] It has been shown to reduce the proliferation of thyroid cancer cells by inducing ferroptosis through the inhibition of GPX4 expression.[2]
Mechanism of Action
This compound exerts its anti-cancer effects by directly or indirectly downregulating the expression of GPX4. The reduction in GPX4 levels leads to an accumulation of lipid peroxides, which in turn triggers ferroptotic cell death.[2] This process is also associated with decreased mitochondrial polarization and reduced mitochondrial respiration.[2]
Quantitative Data
The following table summarizes the in vitro efficacy of this compound in various thyroid cancer cell lines.
| Cell Line | IC50 (μM) | Reference |
| N-thy-ori-3-1 | 8.39 | [4] |
| MDA-T32 | 10.28 | [4] |
| MDA-T41 | 8.18 | [4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in inducing ferroptosis in thyroid cancer cells.
Caption: this compound inhibits GPX4 expression, leading to lipid ROS accumulation and ferroptosis.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the anti-cancer effects of this compound.
Caption: Workflow for in vitro evaluation of this compound in thyroid cancer cells.
Experimental Protocols
While the full, detailed experimental protocols from the primary research on this compound were not accessible for this guide, the following are generalized methodologies for the key experiments typically performed to assess the efficacy and mechanism of action of such a compound.
Cell Culture
-
Cell Lines: Human thyroid cancer cell lines such as N-thy-ori-3-1, MDA-T32, and MDA-T41 are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis for GPX4 Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the GPX4 expression to the loading control.
Measurement of Lipid ROS
-
Cell Treatment: Treat cells with this compound as described for the viability assay.
-
Staining: Stain the cells with a fluorescent probe for lipid ROS, such as C11-BODIPY 581/591, according to the manufacturer's instructions.
-
Analysis: Analyze the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in the oxidized form of the probe indicates an accumulation of lipid ROS.
Malondialdehyde (MDA) Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Procedure: Perform the MDA assay using a commercially available kit, which is typically based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the product at the specified wavelength (usually around 532 nm).
-
Calculation: Calculate the MDA concentration based on a standard curve.
Glutathione (GSH) Assay
-
Cell Lysate Preparation: Prepare cell lysates from treated and control cells.
-
Assay Procedure: Use a commercial GSH assay kit to measure the levels of total or reduced glutathione. These assays are often based on the reaction of GSH with a chromogenic substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Calculation: Determine the GSH concentration from a standard curve.
Conclusion and Future Directions
This compound is a promising small molecule inhibitor of GPX4 with demonstrated in vitro activity against thyroid cancer cells. Its ability to induce ferroptosis highlights a potential new therapeutic avenue for this disease. Future research should focus on several key areas:
-
In Vivo Efficacy: Preclinical studies in animal models of thyroid cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing thyroid cancer therapies, such as BRAF inhibitors or radiotherapy, could lead to more effective treatment strategies.
-
Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment will be crucial for its clinical development.
References
- 1. Frontiers | Targeting ferroptosis: a novel insight into thyroid cancer therapy [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Gpx4-IN-13: Application Notes and In Vitro Assay Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in ferroptosis, a form of regulated cell death.[1][2][3] GPX4 reduces phospholipid hydroperoxides to their corresponding alcohols, thereby mitigating oxidative damage.[1][2][3] Its role as a central regulator of ferroptosis has made it a compelling target for cancer therapy, particularly for inducing cell death in therapy-resistant cancers.[1][4][5] Gpx4-IN-13 is an inhibitor of GPX4 that has demonstrated anticancer activity by inducing ferroptosis.[6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.
Data Summary
The following table summarizes the reported in vitro activity of this compound in various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
| N-thy-ori-3-1 (Thyroid) | 8.39 | [6] |
| MDA-T32 (Thyroid) | 10.28 | [6] |
| MDA-T41 (Thyroid) | 8.18 | [6] |
Signaling Pathway
GPX4 plays a central role in the ferroptosis pathway. The enzyme utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH). Inhibition of GPX4 by compounds like this compound leads to an accumulation of lipid peroxides, culminating in iron-dependent cell death known as ferroptosis.
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Experimental Protocols
GPX4 Biochemical Assay (Coupled-Enzyme Assay)
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on recombinant human GPX4. The assay measures GPX4 activity indirectly through a coupled reaction with glutathione reductase (GR).[1][7] GPX4 reduces a substrate, generating oxidized glutathione (GSSG), which is then recycled back to reduced glutathione (GSH) by GR. This recycling process consumes NADPH, and the rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.[1][7]
Materials:
-
Recombinant Human GPX4 Enzyme
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
NADPH
-
Glutathione Reductase (GR)
-
Reduced Glutathione (GSH)
-
Cumene Hydroperoxide (or other suitable lipid hydroperoxide substrate)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in GPX4 Assay Buffer.
-
Prepare a complete reaction mixture containing GPX4 Assay Buffer, NADPH, GR, and GSH at their final desired concentrations.
-
Prepare the GPX4 enzyme dilution in GPX4 Assay Buffer.
-
Prepare the substrate (Cumene Hydroperoxide) solution in GPX4 Assay Buffer.
-
-
Assay Protocol:
-
Add the appropriate volume of the this compound serial dilutions or solvent control (for uninhibited and background wells) to the wells of a 96-well plate.
-
Add the complete reaction mixture to all wells.
-
To initiate the reaction, add the diluted GPX4 enzyme to all wells except for the background control wells (add assay buffer instead).
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Start the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340 per minute) for each well.
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each concentration of this compound compared to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Caption: Workflow for the GPX4 biochemical assay.
Cell-Based Ferroptosis Assay
This protocol is designed to assess the ability of this compound to induce ferroptosis in a cellular context. Cell viability is measured after treatment with the inhibitor.
Materials:
-
Cancer cell line of interest (e.g., HT-1080, N-thy-ori-3-1)
-
Complete cell culture medium
-
This compound
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) as controls
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)
-
96-well cell culture plates
-
Plate reader for luminescence, fluorescence, or absorbance
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
For control wells, prepare medium with ferroptosis inhibitors.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound, with and without ferroptosis inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability using your chosen method according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the viability of treated cells to the vehicle-treated control cells.
-
Plot the percent viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve. The rescue of cell death by ferroptosis inhibitors confirms the mechanism of action.
-
Caption: Workflow for the cell-based ferroptosis assay.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Discovery of GPX4 inhibitors through FP-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Gpx4-IN-13: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Gpx4-IN-13, a diaryl ether derivative that acts as a potent inhibitor of Glutathione Peroxidase 4 (GPX4), in cell culture experiments. By inhibiting GPX4, this compound induces ferroptosis, a form of iron-dependent programmed cell death, offering a promising avenue for cancer research, particularly in therapy-resistant models.[1][2]
Mechanism of Action
This compound functions by downregulating the expression of GPX4, a crucial enzyme that protects cells from lipid peroxidation by reducing phospholipid hydroperoxides to non-toxic lipid alcohols.[1][3] Inhibition of GPX4 leads to an accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative damage to the cell membrane and subsequent ferroptotic cell death.[1][2] This mechanism is distinct from other forms of programmed cell death like apoptosis.
Data Presentation: Working Concentrations and IC50 Values
The effective concentration of this compound is cell-type dependent. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various thyroid cancer cell lines. This data serves as a valuable starting point for designing dose-response experiments in your specific cell model.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| N-thy-ori-3-1 | Normal Thyroid | 8.39 | [4] |
| MDA-T32 | Thyroid Carcinoma | 10.28 | [4] |
| MDA-T41 | Thyroid Carcinoma | 8.18 | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range based on known IC50 values is 1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
For mechanism validation, include a co-treatment group with this compound and a ferroptosis inhibitor like Ferrostatin-1 (e.g., 1-10 µM).
-
Carefully remove the medium and add 100 µL of the prepared drug solutions to the respective wells.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Western Blot for GPX4 Expression
This protocol verifies the on-target effect of this compound by measuring the downregulation of GPX4 protein.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-GPX4
-
Loading control primary antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., near the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[5]
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., at a 1:10,000 dilution) for 1 hour at room temperature.[5]
-
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
This compound
-
Ferrostatin-1 (as a negative control)
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration and for a relevant time point (e.g., 6-24 hours). Include a vehicle control and a co-treatment group with this compound and Ferrostatin-1.
-
Staining: At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.[6]
-
Cell Harvesting and Washing: Harvest the cells (e.g., by trypsinization) and wash them twice with ice-cold PBS.
-
Analysis:
-
Resuspend the cells in PBS for analysis by flow cytometry.
-
Upon lipid peroxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Visualizations
Signaling Pathway of this compound Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to the accumulation of lipid hydroperoxides and subsequent ferroptosis.
Experimental Workflow for Determining this compound Working Concentration
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting ferroptosis: a novel insight into thyroid cancer therapy [frontiersin.org]
- 3. The evolving process of ferroptosis in thyroid cancer: Novel mechanisms and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Gpx4-IN-13 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-13 is a small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme in the regulation of ferroptosis. By inhibiting GPX4, this compound induces a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, making it a valuable tool for studying the role of ferroptosis in various disease models, particularly in oncology.[1] Ferroptosis is a distinct cell death pathway that has gained significant attention as a potential therapeutic strategy, especially for cancers that are resistant to conventional therapies.[2]
This document provides detailed application notes and protocols for the in vivo use of this compound in animal models, based on available data for Gpx4 inhibitors. While specific in vivo studies for this compound are not yet widely published, the following protocols and data for structurally and functionally similar compounds can serve as a guide for experimental design.
Mechanism of Action: GPX4 and Ferroptosis
GPX4 is a selenium-containing enzyme that plays a crucial role in cellular antioxidant defense. Its primary function is to reduce lipid hydroperoxides to their corresponding non-toxic alcohols, using glutathione (GSH) as a cofactor.[3] This process is vital for protecting cell membranes from oxidative damage.
Inhibition of GPX4 by compounds like this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS). In the presence of iron, these lipid ROS propagate, causing extensive membrane damage and ultimately leading to cell death through ferroptosis.[4]
The signaling pathway for GPX4-mediated ferroptosis is outlined below:
Caption: this compound inhibits GPX4, preventing the reduction of lipid peroxides and leading to ferroptosis.
Quantitative Data Summary for In Vivo Studies of GPX4 Inhibitors
The following table summarizes reported in vivo dosages for various GPX4 inhibitors in mouse models. This data can be used as a reference for designing studies with this compound, although dose optimization for each new compound and animal model is essential.
| Compound | Animal Model | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Gpx4-IN-9 | Nude mice with pancreatic cancer xenografts | 50 mg/kg | Intraperitoneal (i.p.), daily | DMSO, PEG300, Tween 80, Saline | Inhibition of tumor growth | [5] |
| Piperazine Erastin (PE) | Nude mice with fibrosarcoma xenografts | 30 mg/kg | Tail vein injection, every other day for 6 days | Not specified | Delayed tumor growth | [1] |
| (1S, 3R)-RSL3 | Nude mice with fibrosarcoma xenografts | 10 mg/kg | Tail vein injection | Not specified | Upregulation of Ptgs2 in the liver | [1] |
| (1S, 3R)-RSL3 | Nude mice with engineered fibroblast xenografts | 100 mg/kg | Subcutaneous (s.c.), twice a week for 2 weeks | Not specified | Prevention of tumor growth | [1] |
Experimental Protocols
Below are detailed protocols for the in vivo administration of a GPX4 inhibitor, based on a representative compound, Gpx4-IN-9.[5] These can be adapted for this compound with appropriate validation.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure for a 5 mg/mL Working Solution:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline
-
-
Working Solution: Add the this compound stock solution to the vehicle to achieve the final desired concentration (e.g., 5 mg/mL). Vortex thoroughly to ensure complete dissolution.
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (e.g., NU/NU), 6-8 weeks old.
Experimental Workflow:
Caption: Workflow for an in vivo efficacy study of a GPX4 inhibitor in a xenograft mouse model.
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group) with comparable average tumor volumes.
-
Administration of this compound:
-
Treatment Group: Administer this compound at a starting dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on the individual mouse's weight.
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Measure tumor volumes and body weight 2-3 times per week.
-
Monitor mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Process tumor and other tissues (e.g., liver) for further analysis, such as:
-
Western blot for GPX4 levels.
-
Immunohistochemistry for proliferation markers (e.g., Ki-67) and ferroptosis markers (e.g., 4-HNE).
-
Pharmacodynamic analysis of target engagement (e.g., Ptgs2 upregulation in the liver).[1]
-
-
Safety and Toxicology Considerations
Systemic inhibition of GPX4 can be toxic to normal tissues.[6] Therefore, it is crucial to carefully monitor animals for signs of toxicity. Dose-finding studies may be necessary to determine the maximum tolerated dose (MTD) of this compound in the chosen animal model. If toxicity is observed, consider reducing the dose or changing the dosing schedule (e.g., every other day).
Conclusion
This compound is a promising research tool for investigating the therapeutic potential of inducing ferroptosis. While specific in vivo data for this compound is limited, the provided protocols and data for similar GPX4 inhibitors offer a solid foundation for initiating in vivo studies. Careful experimental design, including appropriate vehicle selection, dose optimization, and toxicity monitoring, will be critical for obtaining reliable and reproducible results.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ferroptosis in Human Diseases: Fundamental Roles and Emerging Therapeutic Perspectives [mdpi.com]
- 4. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of GPX4 Expression Following Gpx4-IN-13 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation and subsequent ferroptotic cell death.[1][2] As a key regulator of this process, GPX4 has emerged as a significant target in cancer research and other diseases. Gpx4-IN-13 is a chemical inhibitor that has been shown to reduce the expression of GPX4, leading to the induction of ferroptosis in cancer cells. This document provides a detailed protocol for the treatment of cells with this compound and the subsequent analysis of GPX4 protein expression levels via Western blot.
Signaling Pathway and Experimental Rationale
This compound functions by downregulating the expression of GPX4. This reduction in GPX4 protein levels compromises the cell's ability to repair lipid peroxides, leading to their accumulation and the initiation of ferroptosis, an iron-dependent form of programmed cell death. Western blotting is a widely used technique to separate and identify proteins, making it an ideal method to quantify the change in GPX4 expression following treatment with this compound.
Figure 1: this compound inhibits GPX4 expression, leading to ferroptosis.
Experimental Protocols
This section details the necessary steps for cell culture, treatment with this compound, and subsequent Western blot analysis of GPX4 expression.
Part 1: Cell Culture and Treatment with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cell culture plates (6-well plates are recommended for Western blotting)
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight in a humidified incubator.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on published IC50 values, a starting concentration range of 1 µM to 20 µM is suggested.
-
Cell Treatment:
-
Carefully remove the existing medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
For the negative control, add medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 12, 24, or 48 hours) to assess the temporal effects of the inhibitor on GPX4 expression.
Part 2: Protein Extraction
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Protocol:
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the adherent cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
Part 3: Protein Quantification
Protocol:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of each lysate required to have equal amounts of protein for each sample (typically 20-30 µg per lane for Western blotting).
Part 4: Western Blotting
Materials:
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels
-
Electrophoresis apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Transfer apparatus and buffers
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-GPX4 antibody (refer to manufacturer's datasheet for recommended dilution)
-
Loading control primary antibody: Anti-β-actin or Anti-GAPDH antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Sample Preparation: Mix the calculated volume of each protein lysate with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a protein ladder to determine molecular weights. Run the gel according to the manufacturer's recommendations. GPX4 has an approximate molecular weight of 19-22 kDa.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody and the primary loading control antibody (at their recommended dilutions in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6).
-
Detection: Add the chemiluminescent substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for GPX4 and the loading control using image analysis software. Normalize the GPX4 band intensity to the corresponding loading control band intensity to determine the relative change in GPX4 expression.
Figure 2: Experimental workflow for Western blot analysis of GPX4.
Data Presentation
The quantitative data obtained from the densitometry analysis of the Western blot should be summarized in a table for clear comparison. Below is a template for presenting such data.
Table 1: Effect of this compound on Relative GPX4 Protein Expression
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Normalized GPX4 Band Intensity (Arbitrary Units) | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 24 | (Value ± SD) | 1.0 |
| This compound | 1 | 24 | (Value ± SD) | (Value) |
| This compound | 5 | 24 | (Value ± SD) | (Value) |
| This compound | 10 | 24 | (Value ± SD) | (Value) |
| This compound | 20 | 24 | (Value ± SD) | (Value) |
Note: This table is a template. The actual concentrations and incubation times should be based on the specific experimental design. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Troubleshooting
-
No or Weak GPX4 Signal:
-
Increase the amount of protein loaded onto the gel.
-
Optimize the primary antibody concentration and/or incubation time.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
-
High Background:
-
Increase the duration or number of washing steps.
-
Optimize the blocking conditions (e.g., extend blocking time, try a different blocking agent).
-
Use a lower concentration of the primary or secondary antibody.
-
-
Non-specific Bands:
-
Ensure the use of a specific and validated anti-GPX4 antibody.
-
Increase the stringency of the washing steps.
-
Optimize antibody concentrations.
-
By following this detailed protocol, researchers can effectively assess the impact of this compound on GPX4 protein expression, providing valuable insights into the mechanism of action of this ferroptosis-inducing compound.
References
Application Notes and Protocols for Lipid Peroxidation Assay Using Gpx4-IN-13
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. A key regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoprotein that plays a crucial role in detoxifying lipid hydroperoxides within cellular membranes.[1][2] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[3] This makes GPX4 a compelling target for therapeutic intervention, particularly in cancers that are resistant to other forms of treatment.[4]
Gpx4-IN-13 is an inhibitor of GPX4 that has been shown to reduce cancer cell proliferation by inducing ferroptosis.[5] These application notes provide detailed protocols for assessing lipid peroxidation in cultured cells following treatment with this compound or other GPX4 inhibitors. Two primary methods are presented: the Thiobarbituric Acid Reactive Substances (TBARS) assay for quantifying malondialdehyde (MDA), a byproduct of lipid peroxidation, and a fluorescent assay using the C11-BODIPY 581/591 sensor for a more direct measurement of lipid peroxidation in live cells.[6]
Signaling Pathway of GPX4 in Ferroptosis
The canonical pathway for preventing ferroptosis involves the uptake of cystine via the system Xc- transporter, which is then used to synthesize glutathione (GSH).[4][7] GPX4 utilizes GSH as a cofactor to reduce toxic phospholipid hydroperoxides (PLOOH) to non-toxic phospholipid alcohols (PLOH), thereby preventing the propagation of lipid peroxidation.[8][9] Inhibition of GPX4, for instance by this compound, disrupts this protective mechanism, leading to an accumulation of lipid peroxides and subsequent iron-dependent ferroptotic cell death.
Experimental Workflow
A typical workflow for assessing the effect of this compound on lipid peroxidation involves cell culture, treatment with the inhibitor and appropriate controls, followed by the chosen lipid peroxidation assay and data analysis.
Quantitative Data Presentation
The following table summarizes representative data on the induction of lipid peroxidation, as measured by malondialdehyde (MDA) levels, following treatment with the GPX4 inhibitor RSL3. This data illustrates the expected outcome when using a potent GPX4 inhibitor.
| Cell Line | Treatment (24h) | MDA Concentration (nmol/mg protein) | Fold Change vs. Control | Reference |
| MCF7 | Control | ~ 2.5 | 1.0 | [6] |
| RSL3 (1 µM) | ~ 7.0 | ~ 2.8 | [6] | |
| MDA-MB-231 | Control | ~ 3.0 | 1.0 | [6] |
| RSL3 (1 µM) | ~ 8.5 | ~ 2.8 | [6] |
Experimental Protocols
Protocol 1: TBARS Assay for Lipid Peroxidation
This protocol measures MDA, a secondary product of lipid peroxidation.
Materials:
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
MDA standard for generating a standard curve
-
Microplate reader capable of measuring absorbance at 532 nm
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ferroptosis inducer like RSL3). A rescue control co-treated with this compound and a ferroptosis inhibitor (e.g., Ferrostatin-1) is also recommended. Incubate for the desired duration (e.g., 24 hours).
-
Sample Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer containing BHT on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
TBARS Reaction:
-
To 100 µL of lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at ~2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add an equal volume (200 µL) of 0.67% TBA solution.
-
Prepare MDA standards in parallel.
-
Incubate all tubes in a boiling water bath or heating block at 95°C for 10-60 minutes.[10][11]
-
Cool the tubes on ice for 10 minutes to stop the reaction.
-
-
Data Acquisition:
-
Transfer 150 µL of the reaction mixture from each tube to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the MDA standards.
-
Calculate the MDA concentration in the samples based on the standard curve.
-
Normalize the MDA concentration to the protein concentration of each sample (nmol MDA/mg protein).
-
Protocol 2: C11-BODIPY 581/591 Assay for Lipid Peroxidation
This protocol uses a fluorescent probe that shifts its emission from red to green upon oxidation, allowing for ratiometric analysis of lipid peroxidation in live cells.[9][12]
Materials:
-
C11-BODIPY 581/591 probe (stock solution typically in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope with appropriate filters (for green and red fluorescence)
Procedure:
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, chamber slide for microscopy). Treat cells with this compound and controls as described in the TBARS protocol. Treatment times may be shorter for this assay (e.g., 4-8 hours) to capture the increase in lipid ROS before cell death.
-
Staining:
-
Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Gently wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in a suitable buffer (e.g., PBS with 2% FBS).
-
Analyze the cells immediately by flow cytometry. The oxidized form of the dye fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE).
-
-
Analysis (Fluorescence Microscopy):
-
Gently wash the cells twice with PBS or HBSS.
-
Add fresh buffer to the cells.
-
Visualize the cells using a fluorescence microscope. Capture images in both the green and red channels.
-
-
Data Analysis:
-
Flow Cytometry: Quantify the shift in fluorescence from the red to the green channel. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the increase in green fluorescence in treated cells compared to controls. The ratio of green to red fluorescence intensity can be quantified using image analysis software.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulators of system xc--glutathione-glutathione peroxidase 4 antioxidant pathway: Recent advances and challenges in targeting ferroptosis for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Gpx4-IN-13 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gpx4-IN-13 is an inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from a specific form of regulated cell death known as ferroptosis.[1] GPX4 functions by reducing lipid hydroperoxides to their non-reactive alcohol forms, thereby preventing the iron-dependent accumulation of lipid reactive oxygen species that triggers cell death.[2][3] By inhibiting GPX4, this compound can induce ferroptosis, making it a valuable tool for cancer research and studying diseases where ferroptosis is implicated.[1][4]
Accurate and consistent preparation of a this compound stock solution is fundamental for achieving reproducible results in experimental settings. This document provides a detailed protocol for the preparation of a stock solution intended for in vitro research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties for a similar, well-documented GPX4 inhibitor, Gpx4-IN-3, is provided below. This information is essential for the accurate preparation of stock solutions and for calculating molar concentrations in experimental design.
| Property | Value | Reference(s) |
| Molecular Weight | 530.04 g/mol | [5][6] |
| Formula | C₂₉H₂₄ClN₃O₃S | [5][6] |
| Appearance | White to off-white solid | [5][6] |
| CAS Number | 2761004-85-5 | [5] |
| Purity | ≥98% | [7] |
| Solubility in DMSO | 67.5 mg/mL (127.35 mM) | [5][6] |
| Storage (Solid) | -20°C for 3 years; 4°C for 2 years | [5][6] |
| Storage (Solvent) | -80°C for 6 months; -20°C for 1 month | [5][6] |
Experimental Protocols
I. Preparation of a High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a high-concentration stock solution of a GPX4 inhibitor in dimethyl sulfoxide (B87167) (DMSO), which is suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, for compounds difficult to dissolve)
-
Sterile pipette tips
Safety Precautions:
-
Work in a chemical fume hood or a biological safety cabinet to avoid inhalation of the powder.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is a potent solvent that can facilitate the absorption of substances through the skin. Handle with care.
Protocol:
-
Equilibration: Before opening, allow the vial containing the this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents moisture from condensing on the compound.[5]
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM). Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Calculation Example: To prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of 530.04 g/mol :
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 530.04 g/mol ) = 0.0001886 L
-
Volume (µL) = 188.6 µL of DMSO
-
-
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.[5] If the compound does not fully dissolve, briefly sonicate the solution in an ultrasonic bath until it becomes clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical needs of your experiments.
-
Storage: Store the aliquoted stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[5][6] When ready to use, thaw a single aliquot and dilute it to the final working concentration in the appropriate cell culture medium.
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ferroptosis’s Master Switch GPX4 emerges as universal biomarker for precision immunotherapy: a pan-cancer study with in vitro experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Detecting Ferroptosis Induced by Gpx4-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a crucial role in detoxifying lipid hydroperoxides. Inhibition of GPX4 activity is a primary mechanism for inducing ferroptosis. Gpx4-IN-13 is a small molecule inhibitor of GPX4, making it a valuable tool for studying the mechanisms of ferroptosis and for potential therapeutic development, particularly in oncology. This compound has been shown to reduce thyroid cell proliferation and induce ferroptosis by inhibiting the expression of GPX4.[1] These application notes provide detailed protocols for utilizing this compound to induce and detect ferroptosis in cell-based assays.
Mechanism of Action
This compound induces ferroptosis by directly or indirectly inhibiting the enzymatic activity of GPX4.[1] GPX4 is a central component of the cellular antioxidant defense system, specifically responsible for reducing phospholipid hydroperoxides within biological membranes. By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an uncontrolled accumulation of lipid reactive oxygen species (ROS). This accumulation of lipid peroxides, in the presence of iron, leads to membrane damage and ultimately, cell death through ferroptosis. The process is distinct from other forms of programmed cell death like apoptosis and necroptosis.
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various thyroid cancer cell lines. This data is crucial for determining the effective concentration range for inducing ferroptosis in experimental setups.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-thy-ori-3-1 | Thyroid | 8.39 | [1] |
| MDA-T32 | Thyroid | 10.28 | [1] |
| MDA-T41 | Thyroid | 8.18 | [1] |
Signaling Pathway of this compound-Induced Ferroptosis
The diagram below illustrates the signaling cascade initiated by this compound, leading to ferroptotic cell death.
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Workflow for Studying this compound Induced Ferroptosis
The following diagram outlines a general workflow for investigating the effects of this compound on cultured cells.
Caption: General workflow for in vitro experiments using this compound.
Experimental Protocols
The following protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cells of interest
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
This compound
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor)
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Plate reader (luminometer, fluorometer, or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.1 µM to 50 µM.
-
Treatment:
-
For the experimental group, add the desired concentrations of this compound to the wells.
-
For the vehicle control, treat cells with DMSO at the same final concentration as the highest this compound concentration.
-
For the ferroptosis inhibition control, co-treat cells with an effective concentration of this compound and 1 µM Ferrostatin-1.
-
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent (e.g., 10 minutes for CellTiter-Glo®).
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using a suitable software.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[2]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with this compound at the desired concentration (e.g., 1-2x the IC50 value) for a suitable time course (e.g., 6, 12, or 24 hours). Include vehicle (DMSO) and this compound + Fer-1 co-treatment controls.
-
Probe Staining: Thirty minutes before the end of the incubation period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM. Incubate for 30 minutes at 37°C.
-
Cell Harvesting:
-
Gently wash the cells twice with PBS.
-
Harvest the cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels.
-
-
Data Analysis: An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Protocol 3: Western Blot Analysis for Ferroptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the ferroptosis pathway.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-4-HNE, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels. A decrease in GPX4 expression and an increase in markers of lipid peroxidation like 4-HNE are expected following this compound treatment.[3]
-
References
Gpx4-IN-13: Application Notes and Protocols for Targeting Drug-Resistant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-13 is a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), a key enzyme responsible for protecting cells from lipid peroxidation and a form of programmed cell death known as ferroptosis. In the landscape of oncology, the upregulation of GPX4 has been identified as a significant mechanism contributing to the survival and therapeutic resistance of various cancer cells. Consequently, the targeted inhibition of GPX4 by molecules such as this compound presents a promising strategy to induce ferroptosis and overcome drug resistance in malignant cells. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its application in cancer research, with a focus on drug-resistant cell lines.
Mechanism of Action
This compound, also referred to as compound 16, exerts its anticancer activity by directly inhibiting the expression and function of GPX4.[1] GPX4 is a unique glutathione peroxidase that can detoxify lipid hydroperoxides within biological membranes. By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of lipid-based reactive oxygen species (ROS) and the induction of ferroptosis. This iron-dependent cell death pathway is distinct from other forms of programmed cell death and is particularly effective against cancer cells that have developed resistance to traditional apoptotic stimuli. The induction of ferroptosis by this compound has been demonstrated to reduce the proliferation of cancer cells, making it a valuable tool for investigating and potentially treating drug-resistant tumors.[1][2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| N-thy-ori-3-1 | Thyroid Cancer | IC50 | 8.39 μM | [1] |
| MDA-T32 | Thyroid Cancer | IC50 | 10.28 μM | [1] |
| MDA-T41 | Thyroid Cancer | IC50 | 8.18 μM | [1] |
| MDA-MB-231 | Breast Cancer | IC50 | 10.55 μM | [1] |
Signaling Pathways
This compound triggers ferroptosis by inhibiting GPX4, a central regulator of this cell death pathway. The activity of GPX4 is intricately linked with several signaling pathways that are often dysregulated in drug-resistant cancers, most notably the Nrf2 and STAT3 pathways.
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response. In many cancer cells, constitutive activation of Nrf2 leads to the upregulation of antioxidant genes, including GPX4, which contributes to chemoresistance. By inhibiting GPX4, this compound can bypass this Nrf2-mediated resistance mechanism.
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is another key player in promoting cancer cell survival, proliferation, and drug resistance. Activated STAT3 can transcriptionally upregulate GPX4, thereby suppressing ferroptosis.[3] Treatment with this compound can counteract this pro-survival signal by directly targeting a critical downstream effector of the STAT3 pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a dose-response curve.
Protocol 2: Ferroptosis Induction Assay (Lipid Peroxidation)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
C11-BODIPY 581/591 probe
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 value). Include a vehicle control and a co-treatment group with this compound and Ferrostatin-1 (1 µM).
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Staining: Harvest the cells and resuspend them in medium containing 2 µM C11-BODIPY 581/591. Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Resuspend the cells in PBS and analyze by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.
Protocol 3: Western Blot Analysis of GPX4 Expression
This protocol determines the effect of this compound on the protein expression level of GPX4.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against GPX4
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-GPX4 antibody overnight at 4°C. Wash and then incubate with the secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
Conclusion
This compound is a valuable research tool for investigating the role of ferroptosis in cancer biology, particularly in the context of drug resistance. The protocols provided herein offer a framework for assessing its efficacy and mechanism of action. By inducing ferroptosis through the inhibition of GPX4, this compound holds the potential to overcome resistance to conventional cancer therapies, opening new avenues for the development of novel anticancer strategies. Further research is warranted to explore the full therapeutic potential of this compound in a broader range of drug-resistant cancer models.
References
Application of Gpx4-IN-13 in Studying Ferroptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This pathway is distinct from other cell death mechanisms such as apoptosis and necrosis. A central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in detoxifying lipid hydroperoxides.[1][2] Inhibition of GPX4 leads to an overwhelming accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2]
Gpx4-IN-13 is a potent and specific inhibitor of GPX4.[3] By targeting GPX4, this compound serves as a valuable chemical probe to induce and study the molecular mechanisms of ferroptosis. Its application is particularly relevant in cancer research, as many cancer cells, especially those resistant to conventional therapies, exhibit a heightened dependency on the GPX4 pathway for survival.[3] These application notes provide a comprehensive guide to utilizing this compound for the investigation of ferroptosis, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of GPX4. The canonical pathway for preventing ferroptosis involves the uptake of cystine via the system Xc- transporter, which is then used for the synthesis of glutathione (GSH).[2] GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby preventing the propagation of lipid peroxidation.[2] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to the accumulation of lipid peroxides and subsequent iron-dependent ferroptotic cell death.
Data Presentation
The following tables summarize the reported efficacy of this compound in various cancer cell lines. This quantitative data is essential for designing experiments and understanding the compound's potency.
Table 1: IC50 Values of this compound in Thyroid Cancer Cell Lines
| Cell Line | Description | IC50 (µM) | Reference |
| N-thy-ori-3-1 | Normal thyroid follicular epithelial | 8.39 | [3] |
| MDA-T32 | Anaplastic thyroid cancer | 10.28 | [3] |
| MDA-T41 | Anaplastic thyroid cancer | 8.18 | [3] |
Table 2: IC50 Values of a Gpx4 Inhibitor with a Similar Scaffold (referred to as Gpx4-IN-3 in the source) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | 0.15 | |
| 4T1 | Breast Cancer | 0.78 | |
| MCF-7 | Breast Cancer | 6.9 |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying ferroptosis using this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound. These should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MDA-T41)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM. Add the diluted compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (e.g., the IC50 concentration) for a relevant time point (e.g., 6-24 hours). Include a vehicle control.
-
Staining: 30-60 minutes before the end of the treatment, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM. Incubate at 37°C, protected from light.
-
Cell Harvesting and Analysis (Flow Cytometry):
-
Wash cells with PBS and harvest using trypsin.
-
Resuspend cells in PBS containing 2% FBS.
-
Analyze the cells by flow cytometry, detecting fluorescence in the green (oxidized) and red (reduced) channels. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
Wash cells with PBS.
-
Add fresh medium or PBS for imaging.
-
Capture images using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
Protocol 3: Malondialdehyde (MDA) Assay
This colorimetric assay measures MDA, a stable byproduct of lipid peroxidation.
Materials:
-
Cell lysates from this compound treated and control cells
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
MDA standards
-
Microplate reader
Procedure:
-
Sample Preparation: Harvest and lyse cells after treatment with this compound. Add BHT to the lysis buffer.
-
Reaction: Add TCA to the cell lysate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve prepared with MDA standards. Normalize the results to the total protein concentration of the lysate.
Protocol 4: Western Blot Analysis
This technique is used to detect changes in the expression of key ferroptosis-related proteins.
Materials:
-
Cell lysates from this compound treated and control cells
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-SLC7A11)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound is a powerful tool for inducing and studying ferroptosis. By specifically inhibiting GPX4, it allows for the detailed investigation of the molecular pathways involved in this form of regulated cell death. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this compound in their studies, contributing to a better understanding of ferroptosis and its potential therapeutic applications, particularly in the context of cancer and other diseases characterized by oxidative stress.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with Gpx4-IN-13
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Gpx4-IN-13, a potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). Our goal is to help you achieve consistent and reliable results in your ferroptosis-related experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from a specific type of cell death called ferroptosis by neutralizing lipid hydroperoxides.[2][3][4] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately induces ferroptosis, an iron-dependent form of programmed cell death.[1][3]
Q2: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for long-term storage.
-
Stock Solutions: Prepare a concentrated stock solution in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.
Q3: In which solvent should I dissolve this compound?
This compound is soluble in DMSO. For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium immediately before use. Ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity.
Q4: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, from compound stability to experimental design. This guide will help you identify and resolve common issues.
Issue 1: Little to No Induction of Ferroptosis
-
Possible Cause: Compound Instability: The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound from proper storage. Prepare a fresh stock solution in anhydrous DMSO for each experiment.
-
-
Possible Cause: Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line being used.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting range of 0.1 µM to 20 µM is recommended.
-
-
Possible Cause: Cell Line Resistance: Some cell lines may have intrinsic resistance to ferroptosis.[5]
-
Solution: Confirm the expression level of GPX4 in your cell line via Western Blot or qRT-PCR. Cells with very low GPX4 expression may not be sensitive to its inhibition. Consider using a positive control cell line known to be sensitive to GPX4 inhibition.
-
-
Possible Cause: High Cell Density: High cell density can sometimes confer resistance to ferroptosis inducers.
-
Solution: Seed cells at a consistent and optimal density for all experiments to ensure they are in the logarithmic growth phase during treatment.
-
-
Possible Cause: Presence of Antioxidants: Components in the cell culture medium or serum (e.g., vitamin E) can counteract the effects of this compound.
-
Solution: Be aware of the composition of your cell culture medium and serum. Consider using a serum-free or low-serum medium during the experiment if appropriate for your cells.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause: Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
-
-
Possible Cause: Inaccurate Pipetting: Errors in pipetting small volumes of the inhibitor can cause significant concentration differences.
-
Solution: Use properly calibrated pipettes and perform serial dilutions to ensure accurate final concentrations.
-
-
Possible Cause: Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 3: Observed Cell Death is Not Rescued by Ferrostatin-1
-
Possible Cause: Off-Target Effects: At high concentrations, this compound might induce cell death through non-ferroptotic mechanisms. While specific off-target effects of this compound are not extensively documented, other GPX4 inhibitors like RSL3 have been reported to have off-targets.[6][7][8]
-
Solution: Use the lowest effective concentration of this compound determined from your dose-response curve. To confirm that the observed cell death is due to GPX4 inhibition and ferroptosis, perform a rescue experiment with a known ferroptosis inhibitor like Ferrostatin-1.
-
-
Possible Cause: Alternative Cell Death Pathways: The observed cell death may be due to apoptosis or necrosis.
-
Solution: Use assays to detect markers of other cell death pathways, such as caspase activation for apoptosis or LDH release for necrosis, to determine if an alternative cell death mechanism is being triggered.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant compounds.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| N-thy-ori-3-1 | Thyroid Cancer | 8.39[1] |
| MDA-T32 | Thyroid Cancer | 10.28[1] |
| MDA-T41 | Thyroid Cancer | 8.18[1] |
| MDA-MB-231 | Breast Cancer | 10.55[1] |
Table 2: Comparison of IC50 Values of Different GPX4 Inhibitors
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | 10.55[1] |
| RSL3 | MOLM-13 | Acute Myeloid Leukemia | ~0.1[9] |
| RSL3 | MV4-11 | Acute Myeloid Leukemia | ~0.1[9] |
| ML162 | BJeHLT (HRAS G12V) | Fibrosarcoma | 0.025[2] |
| ML162 | BJeHLT (wild-type RAS) | Fibroblast | 0.578[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for determining the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 50-70% confluency at the time of treatment. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol is for the detection of lipid ROS by flow cytometry or fluorescence microscopy.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 probe
-
DMSO
-
PBS or HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce ferroptosis. Include positive (e.g., RSL3) and negative (vehicle) controls. For rescue experiments, co-treat with Ferrostatin-1.
-
Staining: After treatment, wash the cells with PBS or HBSS. Resuspend the cells in medium containing C11-BODIPY 581/591 (final concentration ~1-5 µM).
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. The unoxidized probe fluoresces red, while the oxidized probe shifts to green fluorescence. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.[10]
Protocol 3: Western Blot Analysis of GPX4 Expression
This protocol outlines the steps to assess the protein levels of GPX4.[11][12][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cell pellets in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for GPX4 mRNA Expression
This protocol is for measuring the mRNA expression levels of GPX4.[14][15][16][17][18]
Materials:
-
Treated and untreated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for GPX4 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using SYBR Green master mix, primers for GPX4, and primers for a housekeeping gene.
-
Data Analysis: Calculate the relative expression of GPX4 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of this compound induced ferroptosis.
Caption: A workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A GPX4-dependent cancer cell state underlies the clear-cell morphology and confers sensitivity to ferroptosis. | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]
- 9. Low-dose hypomethylating agents cooperate with ferroptosis inducers to enhance ferroptosis by regulating the DNA methylation-mediated MAGEA6-AMPK-SLC7A11-GPX4 signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous regulation of ferroptosis suppressor protein 1 and glutathione peroxidase 4 as a new therapeutic strategy of ferroptosis for esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of GPX4 mRNA expression [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
- 16. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. origene.com [origene.com]
- 18. Expression Silencing of Glutathione Peroxidase 4 in Mouse Erythroleukemia Cells Delays In Vitro Erythropoiesis - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-13 off-target effects and specificity
Welcome to the technical support center for Gpx4-IN-13. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the off-target effects and specificity of this Glutathione Peroxidase 4 (GPX4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4) with anticancer activity.[1] Its primary mechanism of action is the induction of ferroptosis, a form of regulated cell death, by inhibiting the expression level of GPX4.[1] This inhibition leads to an accumulation of lipid peroxides, a key event in ferroptosis.
Q2: What are the known on-target effects of this compound in cell-based assays?
The primary on-target effect of this compound is the induction of cell death via ferroptosis. This is characterized by:
-
A reduction in thyroid cell proliferation.[1]
-
Inhibition of cell growth in various cancer cell lines.[1]
-
An increase in intracellular lipid reactive oxygen species (ROS).
-
Cell death that can be rescued by co-treatment with ferroptosis inhibitors like Ferrostatin-1.
Q3: Have any specific off-target effects of this compound been reported?
Currently, there is limited published literature specifically detailing the off-target profile of this compound. However, like many small molecule inhibitors, it may interact with unintended targets.[2] Other covalent GPX4 inhibitors, such as RSL3 and ML162, have been reported to exhibit off-target inhibition of thioredoxin reductase (TXNRD1).[2] Therefore, it is crucial for researchers to independently assess the selectivity of this compound in their experimental systems.
Q4: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
To differentiate between on-target and potential off-target effects, a multi-pronged approach is recommended:
-
Rescue Experiments: The hallmark of on-target GPX4 inhibition is the induction of ferroptosis. Therefore, the cytotoxic effects of this compound should be reversible by co-incubation with a known ferroptosis inhibitor like Ferrostatin-1.[2]
-
Use Structurally Different Inhibitors: Compare the phenotype observed with this compound to that of other structurally different GPX4 inhibitors.[3]
-
Genetic Validation: Use techniques like CRISPR-Cas9 or siRNA to knockdown or knockout the GPX4 gene.[4] If the phenotype is not observed in the absence of the GPX4 protein, it is more likely an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to GPX4 in intact cells.[4]
-
Chemical Proteomics: This unbiased approach can identify potential off-target proteins by using a modified version of the inhibitor to pull down its binding partners from a cell lysate.[5][6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, particularly those related to potential off-target effects.
Problem 1: Inconsistent or no induction of ferroptosis observed.
| Possible Cause | Solution |
| Cell Line-Specific Sensitivity | Different cell lines can have varying sensitivity to GPX4 inhibition. Perform a dose-response curve to determine the EC50 of this compound in your specific cell line.[7] Analyze the endogenous GPX4 expression levels, as lower levels may correlate with higher sensitivity.[7] |
| Compound Solubility or Stability | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before use. Prepare working solutions fresh for each experiment to avoid degradation.[7] |
| Experimental Conditions | The onset of ferroptosis can vary. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.[7] Components in serum may also interfere with the inhibitor's activity. |
Problem 2: Observed cell death is not rescued by Ferrostatin-1.
| Possible Cause | Solution |
| Off-Target Effects | If Ferrostatin-1 does not rescue cytotoxicity, cell death may be occurring through a non-ferroptotic mechanism due to off-target effects.[2] |
| Alternative Cell Death Pathways | Use assays to detect markers for other cell death pathways, such as caspase activation for apoptosis or LDH release for necrosis, to determine if another mechanism is being triggered.[2] |
| Suboptimal Concentration of Ferrostatin-1 | Titrate Ferrostatin-1 to ensure you are using an effective concentration for your cell line and experimental conditions. |
Quantitative Data
Table 1: Cellular Activity of this compound
| Cell Line | IC50 (µM) | Description | Reference |
| N-thy-ori-3-1 (Thyroid) | 8.39 | Inhibition of cell proliferation | [1] |
| MDA-T32 (Thyroid Cancer) | 10.28 | Inhibition of cell proliferation | [1] |
| MDA-T41 (Thyroid Cancer) | 8.18 | Inhibition of cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the GPX4-ferroptosis signaling pathway and a general workflow for investigating off-target effects.
GPX4 signaling pathway in ferroptosis.
Workflow for investigating off-target effects.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement
This protocol is a generalized method to verify the direct binding of this compound to GPX4 in a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating, centrifugation, SDS-PAGE, and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GPX4 by SDS-PAGE and Western blotting using a GPX4-specific antibody.
-
Data Analysis: Quantify the band intensities for GPX4 at each temperature for both the vehicle- and inhibitor-treated samples. Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
Cellular Thermal Shift Assay (CETSA) workflow.
Protocol 2: Chemical Proteomics for Off-Target Identification (Conceptual Workflow)
This protocol outlines a general approach for identifying the on- and off-targets of a covalent inhibitor like this compound. This typically requires the synthesis of a modified version of the inhibitor with a reporter tag (e.g., biotin (B1667282) or a clickable alkyne).
Materials:
-
Tagged this compound probe
-
Cell line of interest and culture reagents
-
Lysis buffer
-
Affinity resin (e.g., streptavidin beads for a biotin tag)
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Probe Treatment: Treat cells with the tagged this compound probe. Include a competition control where cells are pre-treated with an excess of untagged this compound.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Affinity Purification: Incubate the cell lysates with an affinity resin to capture the probe-protein complexes.
-
Washing: Wash the resin extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the resin.
-
Protein Digestion: Digest the eluted proteins into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples. These are potential on- and off-targets.[5][9]
Chemical proteomics workflow for off-target ID.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Gpx4-IN-13 Experimental Artifacts
Welcome to the technical support center for Gpx4-IN-13, a potent inhibitor of Glutathione Peroxidase 4 (GPX4) used to induce ferroptosis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and avoid potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of GPX4 that has demonstrated anticancer activity.[1] It functions by reducing the expression of GPX4, which leads to an accumulation of lipid peroxides and ultimately induces a form of regulated cell death known as ferroptosis.[1]
Q2: My experimental results with this compound are inconsistent. What are the common causes?
Inconsistent results with this compound can stem from several factors:
-
Compound Stability and Handling: this compound, like many small molecule inhibitors, can be sensitive to storage conditions and repeated freeze-thaw cycles.[2][3] It is recommended to prepare fresh working solutions from a DMSO stock for each experiment.[2][3]
-
Solubility Issues: The compound is soluble in DMSO but has poor aqueous solubility.[4] Diluting a concentrated DMSO stock directly into aqueous cell culture media can cause precipitation, leading to an inaccurate final concentration.[4]
-
Cell Culture Conditions: Cell density, media components, and the presence of antioxidants in serum can all influence the cellular response to this compound.[2]
-
Pipetting Inaccuracy: Errors in pipetting small volumes of the inhibitor can lead to significant variations in concentration between wells.[2]
Q3: I am observing cell death, but it is not rescued by the ferroptosis inhibitor Ferrostatin-1. What could be the reason?
If the observed cell death is not rescued by Ferrostatin-1, it may indicate a non-ferroptotic mechanism, potentially due to off-target effects of this compound.[5] While specific off-target effects for this compound are not extensively documented, other covalent GPX4 inhibitors like RSL3 have been reported to inhibit other selenoproteins and thioredoxin reductase 1 (TXNRD1).[5][6][7] It is crucial to validate the mechanism of cell death in your specific experimental system.
Q4: How can I confirm that this compound is engaging its target, GPX4, in my cells?
A Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm direct target engagement. This technique assesses the thermal stability of a protein in the presence of a ligand. Binding of this compound to GPX4 is expected to increase the thermal stability of the GPX4 protein.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Expected Phenotype
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Compound Degradation | Store this compound powder at -20°C. Prepare fresh DMSO stock solutions and aliquot for single use to avoid freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.[2][3] |
| Precipitation in Media | Prepare serial dilutions of the DMSO stock in DMSO before the final dilution into pre-warmed cell culture media. Ensure the final DMSO concentration is low (typically <0.1%) to prevent solvent toxicity and compound precipitation.[4] Visually inspect for precipitates after dilution. |
| Cell Line Resistance | Some cell lines exhibit intrinsic resistance to ferroptosis.[8] This can be due to upregulation of alternative antioxidant systems like Ferroptosis Suppressor Protein 1 (FSP1) or alterations in lipid metabolism.[8] Confirm GPX4 expression in your cell line. Consider using a positive control cell line known to be sensitive to GPX4 inhibition, such as HT-1080. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. |
IC50 Values for this compound in Thyroid Cancer Cell Lines [1]
| Cell Line | IC50 (µM) |
| N-thy-ori-3-1 | 8.39 |
| MDA-T32 | 10.28 |
| MDA-T41 | 8.18 |
Issue 2: Confirming Ferroptosis as the Mechanism of Cell Death
Experimental Workflow
To ensure the observed cell death is indeed ferroptosis, a series of validation experiments are recommended.
References
How to improve Gpx4-IN-13 solubility in culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Gpx4-IN-13 in cell culture experiments, with a focus on improving its solubility and ensuring experimental success.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Q1: My this compound precipitated out of solution when I added it to my culture media. What should I do?
A1: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds like this compound.[1] Here are several steps you can take to resolve this:
-
Further Dilution of Stock: Instead of adding a highly concentrated DMSO stock directly to your media, try making an intermediate dilution of your stock in DMSO before the final dilution into the culture medium.[1]
-
Mixing Technique: After adding the inhibitor to the media, ensure rapid and thorough mixing by vortexing or repeated pipetting.[2]
-
Sonication: Use a sonicating water bath to help dissolve the precipitate.[2][3] You may need to sonicate for several minutes. For difficult-to-dissolve compounds, longer sonication times (e.g., up to 1 hour) may be necessary.[4]
-
Gentle Warming: Briefly warm the solution in a 37°C water bath.[2] Do not exceed 50°C to avoid potential degradation of the compound.[4]
-
Visual Confirmation: After attempting to redissolve the compound, add a drop of the working solution to a slide and check for any remaining precipitate under a microscope before treating your cells.[4]
Q2: I'm observing significant cell death in my control group treated only with the solvent. Why is this happening and how can I fix it?
A2: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[5]
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is at a non-toxic level for your specific cell line. This is generally below 0.5%, with many cell lines tolerating up to 0.1%.[1] Always run a vehicle-only control with the same final DMSO concentration as your experimental samples.[5]
-
Use High-Purity Solvent: Use anhydrous, high-purity DMSO to prepare your stock solution.[5] DMSO is hygroscopic and absorbed water can affect the solubility and stability of your compound.[4]
Q3: I'm not seeing the expected inhibitory effect of this compound on my cells. What could be the problem?
A3: Several factors could contribute to a lack of efficacy:
-
Compound Degradation: Ensure your this compound stock solution has been stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5] For experiments, it is best to prepare fresh dilutions from the stock solution.[5]
-
Suboptimal Concentration: The optimal concentration of this compound is cell-type dependent.[6] It is crucial to perform a dose-response experiment to determine the IC50 for your specific cell line.[7][8][9]
-
Incomplete Dissolution: As discussed in Q1, the compound may not be fully dissolved in the culture media, leading to a lower effective concentration.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound?
Q: How should I store this compound?
A: As a powder, the inhibitor can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][5] A stock solution of a similar inhibitor, Gpx4-IN-3, is stable for up to 6 months at -80°C and 1 month at -20°C.[11]
Q: What is the mechanism of action for this compound?
A: this compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[7][8][9] GPX4 is a key enzyme that protects cells from membrane lipid peroxidation by reducing phospholipid hydroperoxides to their corresponding alcohols.[12][13] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species, which in turn induces a specific form of iron-dependent cell death known as ferroptosis.[6][7][12]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Recommended Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | [1][4] |
| Recommended Final DMSO Concentration in Media | < 0.1% - 0.5% (cell line dependent) | [1][5] |
| This compound IC50 Values | N-thy-ori-3-1: 8.39 µMMDA-T32: 10.28 µMMDA-T41: 8.18 µM | [7][8][9] |
| Storage of Powder | -20°C for up to 3 years | [4] |
| Storage of Stock Solution | -20°C or -80°C in aliquots | [5] |
Detailed Experimental Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for dissolving this compound and preparing a working solution for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM): a. Gently tap the vial containing the this compound powder to ensure all the powder is at the bottom.[4] b. Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). c. Add the calculated volume of sterile, anhydrous DMSO to the vial. d. Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[4] Visually inspect to ensure no particulates are visible.
-
Store the Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5] b. Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[4]
-
Prepare the Working Solution in Culture Media: a. On the day of the experiment, thaw a single aliquot of the this compound stock solution. b. Perform serial dilutions of the stock solution in complete culture medium to achieve your desired final concentrations for the experiment.[5] c. Crucially , ensure the final concentration of DMSO in the media is below the toxic threshold for your cell line (typically ≤ 0.1%).[1] d. To minimize precipitation, you can perform an intermediate dilution in DMSO before the final dilution in media. For example, dilute the 10 mM stock to 1 mM in DMSO, and then add this to the culture medium.[1] e. After adding the diluted inhibitor to your pre-warmed culture medium, immediately vortex the solution to ensure it is well-mixed.[2] f. If any precipitation is observed, sonicate the working solution in a 37°C water bath for a few minutes until the solution is clear.[2]
-
Treat the Cells: a. Remove the old medium from your cells and replace it with the medium containing the this compound working solution. b. Remember to include a vehicle control group (cells treated with medium containing the same final concentration of DMSO as your highest this compound concentration).[5]
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gentaur.com [gentaur.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
Gpx4-IN-13 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Gpx4-IN-13. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful application of this GPX4 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4)[1][2]. GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which in turn induces a specific form of iron-dependent programmed cell death known as ferroptosis[1][2]. This mechanism makes this compound a valuable tool for studying ferroptosis and a potential therapeutic agent in diseases like cancer[1][2].
Q2: How should I store this compound powder?
| Storage Temperature | Duration | Source(s) |
| -20°C | Up to 3 years | [3][4] |
| 4°C | Up to 2 years | [3][4] |
Note: These recommendations are based on data for the similar compound Gpx4-IN-3. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage instructions for your batch of this compound.
Q3: How should I prepare and store stock solutions of this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[3][5]. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to prevent the introduction of water, which can affect the solubility and stability of the compound.
| Storage Temperature | Duration | Source(s) |
| -80°C | Up to 6 months | [3][4][5][6] |
| -20°C | Up to 1 month | [3][4][5][6] |
To maintain the integrity of the stock solution, it is highly recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles[3][4][5].
-
Equilibrate the vial to room temperature before opening to prevent moisture condensation[4].
Q4: What is the stability of this compound in cell culture media?
The stability of this compound in aqueous cell culture media has not been extensively published. However, like other compounds containing a reactive moiety, it may be susceptible to degradation in the presence of nucleophiles found in cell culture media, especially those containing fetal bovine serum (FBS)[4]. This can lead to a decrease in the effective concentration of the inhibitor over time.
Recommendations:
-
Prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment[4].
-
For experiments with long incubation times (>24 hours), consider replenishing the medium with freshly prepared this compound to ensure a consistent concentration[4].
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no cellular activity (e.g., no induction of ferroptosis) | 1. Compound Degradation: Improper storage or handling of the powder or stock solution. Instability in cell culture medium during long incubations. 2. Suboptimal Concentration: The concentration of this compound used is too low for the specific cell line. 3. Cell Line Resistance: The cell line may have intrinsic resistance to ferroptosis due to compensatory antioxidant pathways (e.g., high expression of FSP1 or Nrf2 target genes). 4. Precipitation: The compound may have precipitated out of the cell culture medium upon dilution from the DMSO stock. | 1. Verify Compound Integrity: Use a fresh aliquot of this compound from a properly stored stock solution. Prepare fresh working solutions for each experiment. For long incubations, replenish the media with fresh compound every 24 hours[4]. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line. A starting concentration range of 0.1 µM to 10 µM is a reasonable starting point based on similar compounds[3]. 3. Assess Cell Line Sensitivity: Confirm that your cell line expresses GPX4. Use a positive control cell line known to be sensitive to GPX4 inhibition. If resistance is suspected, you can investigate the expression of resistance markers like FSP1. 4. Ensure Solubility: Visually inspect the medium for any signs of precipitation after adding the compound. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation. Pre-warming the medium before adding the compound can also help. |
| Difficulty Confirming Ferroptosis | 1. Incorrect or Insufficient Markers: The markers being measured may not be specific to ferroptosis. 2. Suboptimal Timing: The time point for measuring ferroptosis markers may not be optimal for your experimental setup. | 1. Use Multiple Assays: Confirm ferroptosis through a combination of methods: a) Rescue cell death by co-treatment with a known ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1. b) Measure lipid peroxidation using a fluorescent probe such as C11-BODIPY 581/591. c) Assess changes in the expression of proteins involved in iron metabolism (e.g., transferrin receptor 1, TFRC). 2. Perform a Time-Course Experiment: Determine the optimal endpoint for detecting ferroptosis markers in your specific cell model by collecting samples at various time points after treatment with this compound. |
| High Background in Lipid Peroxidation Assays | 1. Assay Specificity: The assay used may be detecting general reactive oxygen species (ROS) rather than specifically lipid peroxidation. 2. Sample Handling: Improper sample preparation and storage can lead to artificial oxidation. | 1. Use a Specific Probe: C11-BODIPY 581/591 is a ratiometric fluorescent probe that is more specific for lipid peroxidation than some other general ROS indicators[7]. 2. Proper Sample Handling: Prepare samples on ice and store them at -80°C to minimize further oxidation. Avoid repeated freeze-thaw cycles of your samples[7]. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Protocol:
-
Equilibrate the this compound powder and DMSO to room temperature.
-
Carefully weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes to facilitate initial mixing.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath at room temperature and sonicate for 15-30 minutes, or until the solution is clear[5].
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[3][4][5][6].
Induction of Ferroptosis in Cell Culture
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)
-
This compound stock solution (10 mM in DMSO)
-
Ferrostatin-1 (as a negative control/rescue agent)
Protocol:
-
Seed cells in the appropriate cell culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
The following day, prepare serial dilutions of the this compound stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO at the same final concentration) and a rescue condition (this compound co-treated with a ferroptosis inhibitor like Ferrostatin-1).
-
Carefully remove the old medium from the cells and add the medium containing the different treatments.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time will vary depending on the cell line and the experimental endpoint.
-
Proceed with downstream assays such as cell viability assays, lipid peroxidation measurement, or protein analysis.
Measurement of Lipid Peroxidation using C11-BODIPY 581/591
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
After treating the cells with this compound for the desired time, prepare the C11-BODIPY 581/591 staining solution. Dilute the stock solution in serum-free medium or HBSS to a final working concentration (typically 1-10 µM).
-
Remove the treatment medium from the cells and wash them twice with pre-warmed PBS or HBSS.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
After incubation, remove the staining solution and wash the cells twice with PBS or HBSS.
-
Immediately analyze the cells by fluorescence microscopy or flow cytometry. The oxidized probe will emit green fluorescence, while the reduced probe will emit red fluorescence. An increase in the green-to-red fluorescence intensity ratio is indicative of lipid peroxidation[7].
Visualizations
References
Cell line resistance mechanisms to Gpx4-IN-13
Welcome to the technical support center for Gpx4-IN-13. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4). It exerts its anticancer activity by reducing the expression of GPX4, which leads to an accumulation of lipid-based reactive oxygen species (ROS), ultimately inducing a form of programmed cell death called ferroptosis.
Q2: What are the expected outcomes of this compound treatment in sensitive cell lines?
A2: In sensitive cell lines, treatment with this compound is expected to cause a dose-dependent decrease in cell viability. This is accompanied by an increase in lipid peroxidation and ultimately, cell death through ferroptosis.
Q3: Why are my cells not responding to this compound treatment?
A3: Lack of response to this compound can be due to several factors, including inherent or acquired resistance of the cell line. Common resistance mechanisms to GPX4 inhibitors include the upregulation of alternative antioxidant pathways, alterations in lipid or iron metabolism, or increased biosynthesis of glutathione (GSH). It is also possible that the compound concentration is too low or the incubation time is insufficient.
Q4: Can resistance to other GPX4 inhibitors predict resistance to this compound?
A4: While not definitive, cross-resistance is possible. Cell lines that have developed resistance to other GPX4 inhibitors, such as RSL3 or ML162, may exhibit resistance to this compound due to the activation of shared resistance pathways.
Troubleshooting Guide
Problem: Cells show minimal or no decrease in viability after this compound treatment.
Possible Cause 1: Sub-optimal Compound Concentration or Incubation Time.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for various durations (e.g., 24, 48, 72 hours).
-
Determine IC50 Value: Calculate the half-maximal inhibitory concentration (IC50) to identify the optimal concentration for your cell line.
-
Confirm with a Positive Control: Use a known ferroptosis inducer, such as RSL3, to ensure the experimental setup is conducive to inducing ferroptosis.
-
Possible Cause 2: Cell Line-Intrinsic or Acquired Resistance.
-
Troubleshooting Steps:
-
Assess Expression of Key Resistance Proteins: Use Western blotting to determine the protein levels of GPX4, Ferroptosis Suppressor Protein 1 (FSP1), and Nuclear factor erythroid 2-related factor 2 (Nrf2). Upregulation of FSP1 or Nrf2 can confer resistance.[1][2]
-
Measure Glutathione Levels: Increased intracellular glutathione (GSH) can counteract the effects of GPX4 inhibition. Measure GSH levels in treated versus untreated cells.
-
Analyze Lipid Composition: Changes in cellular lipid composition, specifically a decrease in polyunsaturated fatty acids (PUFAs), can reduce susceptibility to lipid peroxidation and ferroptosis.
-
Evaluate Iron Metabolism: Alterations in iron metabolism that lead to reduced intracellular labile iron can limit the Fenton reaction, which drives lipid peroxidation.
-
Possible Cause 3: Experimental Technique or Reagent Issues.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure this compound has been stored correctly and prepare fresh stock solutions.
-
Standardize Cell Culture Conditions: Use a consistent cell culture medium and be aware of supplements that may have antioxidant properties.
-
Optimize Cell Seeding Density: Cell confluency can impact susceptibility to ferroptosis. Ensure uniform seeding across all wells.
-
Quantitative Data Summary
The following table provides representative IC50 values for the GPX4 inhibitor RSL3 in various cancer cell lines, illustrating the range of sensitivities and the impact of resistance. Data for this compound is currently limited, but these values can serve as a reference.
| Cell Line | Cancer Type | Compound | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Reference |
| HN3 | Head and Neck Cancer | RSL3 | ~0.1 | >2 | |
| BT474 | Breast Cancer | RSL3 | ~0.05 | >1 | [3] |
| H460 | Lung Cancer | RSL3 | >2 | N/A | |
| H1703 | Lung Cancer | RSL3 | ~0.1 | N/A | |
| N-thy-ori-3-1 | Thyroid Cancer | This compound | 8.39 | N/A | |
| MDA-T32 | Thyroid Cancer | This compound | 10.28 | N/A | |
| MDA-T41 | Thyroid Cancer | This compound | 8.18 | N/A |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cells of interest
-
This compound
-
C11-BODIPY 581/591 dye
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Seed cells and treat with this compound as for the viability assay.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591.
-
Incubate the cells at 37°C for 30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in fresh PBS for analysis by flow cytometry or fluorescence microscopy. An increase in green fluorescence indicates lipid peroxidation.[4][5][6][7]
-
Western Blotting for GPX4, FSP1, and Nrf2
This protocol is for detecting the expression levels of key proteins involved in ferroptosis and resistance.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-GPX4, anti-FSP1, anti-Nrf2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Visualizations
Caption: Signaling pathway of this compound-induced ferroptosis and key resistance mechanisms.
Caption: Experimental workflow for troubleshooting cell line resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Rewiring toward Oxidative Phosphorylation Disrupts Intrinsic Resistance to Ferroptosis of the Colon Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Ferroptosis by BODIPY™ 581/591 C11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Gpx4-IN-13 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Gpx4-IN-13 in animal studies. This compound is a diaryl ether derivative that induces ferroptosis by inhibiting the expression of Glutathione Peroxidase 4 (GPX4), a key regulator of this cell death pathway.[1][2][3] While a promising anti-cancer agent, particularly for therapy-resistant cancers like papillary thyroid carcinoma, in vivo studies with GPX4 inhibitors require careful planning to mitigate potential toxicities.[1][2][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that detoxifies lipid peroxides in cellular membranes. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which triggers a specific form of iron-dependent cell death called ferroptosis.[1][7][8]
Q2: What are the known and potential toxicities of GPX4 inhibitors in animal models?
While specific in-vivo toxicity data for this compound is limited, studies on GPX4 inhibition and knockout mouse models have revealed potential organ-specific toxicities. The primary concerns are:
-
Acute Kidney Injury: Genetic inactivation of Gpx4 in mice leads to acute renal failure.[9][10] This is a critical toxicity to monitor in animals treated with GPX4 inhibitors.
-
Neurodegeneration: Ablation of Gpx4 in neurons results in rapid motor neuron degeneration and paralysis in mice.[11][12][13] Therefore, monitoring for neurological deficits is essential.
-
General Toxicity: As with many anti-cancer agents, non-specific toxicities such as weight loss and signs of distress can occur. One study on the GPX4 inhibitor RSL3 reported no toxicity up to 400 mg/kg via intraperitoneal injection in mice.[7] Another novel covalent GPX4 inhibitor, C18, showed significant tumor growth inhibition at 20 mg/kg without obvious toxicity in a xenograft model.[14]
Q3: What are the key signaling pathways involved in this compound's action and toxicity?
The central pathway is the inhibition of GPX4, leading to ferroptosis. This involves the accumulation of lipid peroxides and is iron-dependent. The diagram below illustrates this core pathway.
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid Weight Loss (>15%) or Moribund State | - Dose is too high- Formulation/vehicle toxicity- Severe organ toxicity (e.g., kidney failure) | 1. Dose Reduction: Immediately reduce the dose for subsequent animals. Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD).2. Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation.3. Monitor Organ Function: Collect blood for serum chemistry analysis (e.g., BUN, creatinine (B1669602) for kidney function). Perform histological analysis of key organs (kidney, liver, brain) at necropsy. |
| Signs of Neurological Distress (e.g., ataxia, paralysis) | - Neurotoxicity due to GPX4 inhibition in the central nervous system. | 1. Neurological Examination: Perform regular, standardized neurological exams (e.g., rotarod test, grip strength).2. Dose Adjustment: Lower the dose or consider alternative dosing schedules (e.g., intermittent dosing).3. Histopathology: Examine brain and spinal cord tissues for signs of neuronal damage. |
| Inconsistent Anti-Tumor Efficacy | - Poor bioavailability of this compound- Inadequate dosing frequency- Sub-optimal formulation | 1. Formulation Optimization: this compound is a diaryl ether derivative and may have poor aqueous solubility.[2] Consider formulations used for similar compounds, such as a suspension in corn oil or a solution with DMSO and saline.[15] Always prepare fresh on the day of injection.[15]2. Pharmacokinetic (PK) Studies: If possible, conduct pilot PK studies to determine the drug's half-life and inform the dosing schedule.3. Dose Escalation for Efficacy: If toxicity is not observed, a dose-escalation study for efficacy may be warranted. |
| No Observable Phenotype (Lack of Efficacy and Toxicity) | - Inactive compound- Insufficient dose- Rapid metabolism or clearance | 1. Verify Compound Activity In Vitro: Confirm the activity of the batch of this compound on a sensitive cancer cell line before starting in vivo studies.2. Increase Dose: If no toxicity is seen at the initial doses, escalate the dose.3. Consider a Different Route of Administration: If oral bioavailability is a concern, consider intraperitoneal (IP) or intravenous (IV) administration.[15] |
Quantitative Data Summary
Table 1: In Vivo Dosing of GPX4 Inhibitors in Mice
| Compound | Animal Model | Dose | Route of Administration | Observation | Reference |
| RSL3 | Athymic Nude Mice | Up to 400 mg/kg | Intraperitoneal | No toxicity observed | [7] |
| C18 | MDA-MB-231 Xenograft | 20 mg/kg | Not specified | 81.0% tumor growth inhibition without obvious toxicity | [14] |
| Gpx4-IN-3 | 4T1 Xenograft | 30 mg/kg | Intravenous | Recommended dose for efficacy studies | [15] |
Experimental Protocols
Protocol 1: Formulation and Administration of a this compound Analog (Gpx4-IN-3) for Intraperitoneal (IP) Injection
This protocol is adapted from studies with a similar GPX4 inhibitor and should be optimized for this compound.[15]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
Working Solution Preparation:
-
For a 20 mg/kg dose in a 25g mouse (0.5 mg), you would need 10 µL of the 50 mg/mL stock solution.
-
Add the 10 µL of the stock solution to 90 µL of corn oil.
-
Vortex the suspension thoroughly before each injection to ensure a uniform mixture.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower abdominal quadrant.
-
Insert the needle at a 10-15 degree angle into the peritoneal cavity.
-
Gently inject the suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Monitoring for Kidney Toxicity
Workflow for Monitoring Renal Toxicity
Caption: A workflow for routine monitoring of kidney function during this compound treatment.
Procedure:
-
Baseline Data: Before starting the treatment, collect baseline body weights and, if possible, a blood sample for baseline serum chemistry.
-
Regular Monitoring:
-
Monitor body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) at least three times a week.
-
Collect blood samples at regular intervals (e.g., weekly or bi-weekly) to measure blood urea (B33335) nitrogen (BUN) and creatinine levels.
-
-
End-of-Study Analysis:
-
At the end of the study, collect kidneys for histopathological analysis to look for signs of tubular necrosis or other damage.
-
Consider immunohistochemistry for kidney injury markers like KIM-1.
-
Mitigating Strategies
Logical Flow for Mitigating Toxicity
Caption: A decision-making flow chart for addressing toxicity in this compound studies.
To minimize toxicity, consider the following:
-
Dose Titration: Always start with a dose-finding study to establish the MTD in your specific animal model and strain.
-
Intermittent Dosing: Instead of daily dosing, consider an intermittent schedule (e.g., every other day, or a cycle of treatment followed by a rest period).
-
Co-administration with Antioxidants or Ferroptosis Inhibitors: In mechanistic studies, co-administration with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 can confirm that the observed toxicity is due to ferroptosis.[9] However, this would likely counteract the anti-tumor efficacy. The use of antioxidants like Vitamin E has also been shown to rescue ferroptotic cell death.[7]
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, if they show signs of toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diaryl ether derivative inhibits GPX4 expression levels to induce ferroptosis in thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis Inducers in Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPX4 deficiency-dependent phospholipid peroxidation drives motor deficits of ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Gpx4 ablation in adult mice results in a lethal phenotype accompanied by neuronal loss in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Potent Covalent Glutathione Peroxidase 4 Inhibitors as Highly Selective Ferroptosis Inducers for the Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Interpreting unexpected results from Gpx4-IN-13 experiments
Welcome to the technical support center for Gpx4-IN-13, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and troubleshooting common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your research with this compound.
Q1: I am not observing the expected level of cell death after treating my cells with this compound. What are the possible reasons?
A1: A lack of significant cell death induction can stem from several factors, ranging from compound stability to the intrinsic properties of your cell line.
Troubleshooting Steps:
-
Compound Integrity and Storage: this compound, like many small molecules, can degrade if not stored properly. Ensure that the compound has been stored at -20°C as a powder and that stock solutions in anhydrous DMSO are stored at -80°C for long-term use to avoid repeated freeze-thaw cycles.[1]
-
Optimal Concentration and Treatment Duration: The effective concentration of this compound is highly cell-line dependent.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to establish the ideal treatment duration for your specific cell line. A starting concentration range of 0.1 µM to 10 µM is recommended.[1]
-
Cell Line Resistance: Some cell lines exhibit intrinsic or acquired resistance to ferroptosis inducers.[1][3] This can be due to:
-
Low GPX4 Expression: Cells with very low levels of GPX4 may not be sensitive to its inhibition.[1] Confirm GPX4 expression levels in your cell line via Western blot.
-
Upregulation of Alternative Antioxidant Pathways: Cells can compensate for GPX4 inhibition by upregulating other antioxidant systems, such as the FSP1-CoQ10-NAD(P)H pathway or the Nrf2 antioxidant response.[3][4]
-
Alterations in Lipid Metabolism: A lower abundance of polyunsaturated fatty acids (PUFAs) in cellular membranes can reduce the substrate for lipid peroxidation, thus conferring resistance.[3]
-
-
High Cell Density: Confluent cell cultures can sometimes exhibit increased resistance to ferroptosis inducers.[1] Ensure you are seeding cells at a consistent and optimal density.
-
Presence of Antioxidants in Media: Components in the cell culture serum or media, such as vitamin E, can counteract the effects of this compound.[1]
Q2: My cells are dying after this compound treatment, but the cell death is not rescued by the ferroptosis inhibitor Ferrostatin-1. What does this signify?
A2: If Ferrostatin-1 fails to rescue cell death, it suggests that a non-ferroptotic cell death pathway may be activated, potentially due to off-target effects of this compound, especially at higher concentrations.
Troubleshooting Steps:
-
Investigate Off-Target Effects: While specific off-target effects of this compound are not extensively documented, other covalent GPX4 inhibitors like RSL3 have been reported to have off-target activities.[5][6][7] It is crucial to rule out other cell death pathways.
-
Assess Markers for Apoptosis and Necrosis:
-
Apoptosis: Check for caspase activation using a caspase activity assay or by Western blot for cleaved caspases.
-
Necrosis: Measure the release of lactate (B86563) dehydrogenase (LDH) into the cell culture medium.
-
-
Confirm On-Target Effect with Genetic Approaches: To confirm that the intended target is responsible for the observed phenotype, consider using siRNA or shRNA to knock down GPX4. If the phenotype of GPX4 knockdown is similar to this compound treatment, it strengthens the evidence for on-target activity.[1]
-
Use a Lower Concentration of this compound: High concentrations of any compound increase the likelihood of off-target effects.[1] Try using the lowest effective concentration determined from your dose-response studies.
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cell Lines
| Cell Line | IC50 Value (µM) |
| N-thy-ori-3-1 (human thyroid epithelial) | 8.39[2][8] |
| MDA-T32 (human thyroid cancer) | 10.28[2][8] |
| MDA-T41 (human thyroid cancer) | 8.18[2][8] |
| HT1080 (human fibrosarcoma) | 0.15[1] |
| 4T1 (mouse mammary carcinoma) | 0.78[1] |
| MCF-7 (human breast adenocarcinoma) | 6.9[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., another known ferroptosis inducer like RSL3).
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).[10]
-
Viability Measurement: Measure cell viability using a suitable assay, such as MTT or a luminescent-based assay like CellTiter-Glo®.[9]
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[9]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them once with PBS.
-
Staining: Resuspend the cells in PBS containing 2.5 µM C11-BODIPY 581/591 and incubate at 37°C for 30 minutes in the dark.[3]
-
Washing: Wash the cells twice with PBS to remove excess dye.[3]
-
Analysis: Resuspend the cells in fresh PBS and analyze by flow cytometry. An increase in the green fluorescence signal indicates lipid peroxidation.
Protocol 3: Western Blot Analysis for GPX4
This protocol is used to confirm the expression of GPX4 in your cell line and to observe any changes in its levels after treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9][10]
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[9][10]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[9]
Mandatory Visualizations
Caption: The central role of GPX4 in preventing ferroptosis.
Caption: A logical workflow for investigating this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. A potent and selective anti-glutathione peroxidase 4 nanobody as a ferroptosis inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gentaur.com [gentaur.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Gpx4-IN-13 and Ferrostatin-1 in Ferroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological conditions. Consequently, the demand for precise molecular tools to modulate this pathway is escalating. This guide provides an objective comparison of two prominent modulators of ferroptosis: Gpx4-IN-13, a Glutathione (B108866) Peroxidase 4 (GPX4) inhibitor, and Ferrostatin-1, a widely used ferroptosis inhibitor. This comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers in selecting the appropriate compound for their studies.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and Ferrostatin-1 lies in their distinct mechanisms of action. This compound acts as a direct modulator of a key enzyme in the ferroptosis pathway, while Ferrostatin-1 functions as a broader antioxidant.
This compound is a small molecule inhibitor that specifically targets Glutathione Peroxidase 4 (GPX4). It induces ferroptosis by reducing the expression levels of GPX4[1]. GPX4 is the central enzyme responsible for reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from the damaging effects of lipid peroxidation. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Ferrostatin-1 , on the other hand, is a potent lipophilic antioxidant that inhibits ferroptosis by scavenging lipid peroxyl radicals[2]. Its mechanism is independent of the initial trigger of ferroptosis and it can rescue cells from ferroptosis induced by both GPX4 inhibition and glutathione depletion[2]. This radical-trapping activity breaks the chain reaction of lipid peroxidation within cellular membranes.
Quantitative Comparison of Efficacy
The following table summarizes the available quantitative data on the efficacy of this compound and Ferrostatin-1 from various studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and potency can vary depending on the cell line, ferroptosis inducer, and assay conditions.
| Compound | Target | Mechanism of Action | Potency (IC50/EC50) | Cell Line(s) | Inducer | Reference |
| This compound | GPX4 | Reduces GPX4 expression | 8.39 µM (IC50) | N-thy-ori-3-1 | - | [1] |
| 10.28 µM (IC50) | MDA-T32 | - | [1] | |||
| 8.18 µM (IC50) | MDA-T41 | - | [1] | |||
| Ferrostatin-1 | Lipid Radicals | Radical-Trapping Antioxidant | ~60 nM (EC50) | HT-1080 | Erastin | [2] |
| 45 ± 5 nM (EC50) | Pfa-1 mouse fibroblasts | (1S,3R)-RSL3 |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language.
References
Unlocking New Therapeutic Avenues: The Synergistic Potential of GPX4 Inhibition in Cancer Chemotherapy
A detailed comparison of the synergistic effects of Glutathione Peroxidase 4 (GPX4) inhibitors with conventional chemotherapy drugs, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals.
While direct synergistic studies involving the specific GPX4 inhibitor, Gpx4-IN-13, with other chemotherapy agents are not yet available in the public domain, a growing body of preclinical research highlights the significant potential of targeting the GPX4 pathway to enhance the efficacy of various cancer treatments. This guide provides a comprehensive comparison of the synergistic effects observed with other well-characterized GPX4 inhibitors, offering valuable insights into the therapeutic promise of this combination strategy.
Inhibition of GPX4, a key regulator of ferroptosis—an iron-dependent form of programmed cell death—has been shown to sensitize cancer cells to a range of chemotherapeutic agents. This synergy is primarily attributed to the dual assault on cancer cell survival mechanisms: conventional chemotherapy induces cellular stress and damage, while GPX4 inhibition dismantles a critical defense pathway against lipid peroxidation, pushing the cells towards ferroptotic demise.
Comparative Analysis of Synergistic Effects
The following tables summarize the quantitative data from various studies demonstrating the synergistic anticancer effects of combining GPX4 inhibitors with chemotherapy drugs.
Table 1: Synergistic Effects of GPX4 Inhibitors with Platinum-Based Chemotherapy
| GPX4 Inhibitor | Chemotherapy Drug | Cancer Cell Line | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) | Reference |
| RSL3 | Cisplatin | Prostate Cancer (PCa) | Data not specified | Data not specified | CI < 1 (Synergism) | [Biochem Pharmacol, 2021] |
| RSL3 | Cisplatin | Cisplatin-resistant Nasopharyngeal Carcinoma | Data not specified | Data not specified | Synergistic Effect | [ResearchGate, 2023] |
| Erastin | Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Data not specified | Data not specified | Enhanced Sensitivity | [ResearchGate, 2022] |
| GPX4 Knockdown | Carboplatin | Triple-Negative Breast Cancer (TNBC) | Data not specified | Data not specified | Reduced Lung Metastasis | [PMC, 2025] |
Table 2: Synergistic Effects of GPX4 Inhibitors with Other Chemotherapeutic Agents
| GPX4 Inhibitor | Chemotherapy Drug/Agent | Cancer Cell Line | IC50 (Single Agent) | IC50 (Combination) | Key Finding | Reference |
| RSL3 | Artemisinin | Breast Cancer (MCF-7) | Data not specified | Data not specified | Synergistically enhanced anticancer capacity | [PubMed, 2023] |
| RSL3 | Paclitaxel (low-conc.) | Hypopharyngeal Squamous Carcinoma (mtp53) | Not significant cell death alone | Significant cell death | Synergistically induced ferroptosis | [CMAR, 2019] |
| Erastin | Doxorubicin | Rhabdomyosarcoma | Data not specified | Data not specified | Enhanced sensitivity | [PMC, 2020] |
| GPX4 Inhibition | Gefitinib (TKI) | Triple-Negative Breast Cancer (TNBC) | Data not specified | Data not specified | Enhanced sensitivity by promoting ferroptosis | [PMC, 2022] |
| RSL3 | Cetuximab (EGFR inhibitor) | Head and Neck Squamous Cell Carcinoma (HNSCC) | Resistant alone | Significant viability reduction | Synthetic inhibiting effect in resistant cells | [MDPI, 2022] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols commonly employed in these synergistic studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with the GPX4 inhibitor, the chemotherapy drug, or their combination at various concentrations. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is determined using dose-response curve analysis.
Synergy Quantification (Chou-Talalay Method)
The Combination Index (CI) is a quantitative measure of the degree of drug interaction.
-
Experimental Design: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values).
-
Data Collection: Perform a cell viability assay (e.g., MTT) to determine the fraction of cells affected (Fa) at each dose.
-
CI Calculation: Use software like CompuSyn to calculate the CI values based on the median-effect principle. A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11)
This assay measures lipid peroxidation, a hallmark of ferroptosis, using a fluorescent probe.
-
Cell Treatment: Seed cells on glass coverslips or in a 96-well plate and treat with the drug combinations.
-
Probe Loading: Incubate the cells with 1-10 µM BODIPY™ 581/591 C11 for 30-60 minutes at 37°C.
-
Imaging: Wash the cells with PBS and acquire fluorescence images using a fluorescence microscope or a high-content imaging system. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation.
-
Quantification: The ratio of green to red fluorescence intensity is calculated to quantify the level of lipid peroxidation.
Visualizing the Mechanisms of Synergy
The following diagrams illustrate the key signaling pathways and a general workflow for investigating the synergistic effects of GPX4 inhibitors and chemotherapy.
Figure 1. A generalized workflow for assessing the synergistic effects of drug combinations.
Figure 2. A simplified signaling pathway illustrating the synergistic induction of ferroptosis.
Conclusion
The available evidence strongly suggests that inhibiting GPX4 is a promising strategy to enhance the efficacy of various chemotherapeutic agents across different cancer types. By inducing ferroptosis, GPX4 inhibitors can overcome resistance mechanisms and lead to a more profound and durable anti-tumor response. While specific data on this compound in combination therapies is still forthcoming, the consistent synergistic effects observed with other GPX4 inhibitors provide a strong rationale for its further investigation in this context. Future research should focus on elucidating the optimal combination strategies, including dosing schedules and patient selection biomarkers, to translate these promising preclinical findings into clinical benefits.
A Comparative Analysis of Gpx4-IN-13 and Other GPX4 Inhibitors for Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy, particularly in oncology. Central to this process is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in mitigating lipid peroxidation. Consequently, the development of potent and selective GPX4 inhibitors is an area of intense research. This guide provides a detailed comparative analysis of a novel GPX4 inhibitor, Gpx4-IN-13, alongside other well-characterized inhibitors such as RSL3, ML162, JKE-1674, and Erastin. The information presented herein is supported by available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Mechanism of Action: A Diverse Armamentarium Against GPX4
GPX4 inhibitors can be broadly categorized based on their mode of action: direct covalent inhibitors, indirect inhibitors, and compounds that induce GPX4 degradation.
-
Direct Covalent Inhibitors: These compounds, which include This compound , RSL3 , and ML162 , form a covalent bond with the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation. However, recent studies suggest that RSL3 and ML162 may also exert their effects through off-target inhibition of Thioredoxin Reductase 1 (TXNRD1), a finding that necessitates careful interpretation of experimental results.
-
Prodrug and Bioavailable Inhibitors: JKE-1674 is a notable example of a prodrug that is converted to a reactive nitrile oxide electrophile intracellularly, which then covalently modifies GPX4. This compound has the advantage of oral bioavailability, making it suitable for in vivo studies.
-
Indirect Inhibitors: Erastin is a canonical ferroptosis inducer that acts indirectly by inhibiting the system Xc- cystine/glutamate antiporter. This inhibition depletes intracellular cysteine, a crucial precursor for the synthesis of glutathione (GSH), which is an essential cofactor for GPX4 activity. The resulting GSH depletion leads to the inactivation of GPX4.
-
GPX4 Degraders: Some compounds, such as FIN56 , induce ferroptosis by promoting the degradation of GPX4 protein.
Quantitative Comparison of GPX4 Inhibitors
The following tables summarize the available quantitative data for this compound and other prominent GPX4 inhibitors. It is important to note that the available data for this compound is currently limited.
Table 1: In Vitro Potency (IC50) of GPX4 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | N-thy-ori-3-1 | Thyroid Cancer | 8.39 | [1] |
| MDA-T32 | Thyroid Cancer | 10.28 | [1] | |
| MDA-T41 | Thyroid Cancer | 8.18 | [1] | |
| RSL3 | HCT116 | Colorectal Cancer | 4.084 | [2] |
| LoVo | Colorectal Cancer | 2.75 | [2] | |
| HT29 | Colorectal Cancer | 12.38 | [2] | |
| HN3 | Head and Neck Cancer | 0.48 | ||
| HN3-rslR | Head and Neck Cancer | 5.8 | ||
| Erastin | HeLa | Cervical Cancer | ~3.5 | |
| NCI-H1975 | Lung Cancer | ~5 | ||
| HEY | Ovarian Cancer | ~8 | [3] | |
| A2780CP | Ovarian Cancer | ~8 | [3] | |
| ML162 & JKE-1674 | LOX-IMVI | Melanoma | equipotent to ML-210 | [4] |
Table 2: Selectivity of GPX4 Inhibitors
| Inhibitor | Selectivity Profile | Citation(s) |
| This compound | Reported to possess "satisfactory selectivity" and "good biological safety in vivo". Quantitative data on normal versus cancer cell lines is not yet publicly available. | [5] |
| RSL3 | Demonstrates selectivity for some cancer cells over normal cells. For example, it is more potent in papillary thyroid cancer cells compared to normal human thyroid fibroblasts. | [5] |
| Erastin | Exhibits selective lethality toward tumor cells with ST and RASV12 expression. | |
| ML162 | Limited selectivity data available. Recent studies suggest potential off-target effects on TXNRD1. | |
| JKE-1674 | Orally active with in vivo efficacy, suggesting a degree of tolerability. | [6] |
Signaling Pathways and Experimental Workflows
The primary pathway initiated by GPX4 inhibitors is ferroptosis, which is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).
Caption: Simplified signaling pathway of GPX4 inhibitor-induced ferroptosis.
A typical experimental workflow to evaluate and compare GPX4 inhibitors involves a series of in vitro and in vivo assays.
Caption: General experimental workflow for the evaluation of GPX4 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of GPX4 inhibitors.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well opaque-walled plates
-
GPX4 inhibitors (this compound, RSL3, etc.) and vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the GPX4 inhibitors in complete culture medium.
-
Treat the cells with a range of inhibitor concentrations, including a vehicle-only control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Lipid Peroxidation Assay (C11-BODIPY 581/591)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) upon GPX4 inhibitor treatment.
Materials:
-
Cells treated with GPX4 inhibitors
-
C11-BODIPY 581/591 fluorescent dye
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with GPX4 inhibitors for the desired time.
-
Prepare a working solution of C11-BODIPY 581/591 (typically 1-10 µM) in PBS or serum-free medium.
-
Remove the culture medium and wash the cells twice with warm PBS.
-
Incubate the cells with the C11-BODIPY 581/591 working solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS to remove excess dye.
-
For flow cytometry, detach the cells and resuspend in PBS.
-
Analyze the cells using a flow cytometer. The oxidized form of the dye emits green fluorescence (e.g., FITC channel), while the reduced form emits red fluorescence (e.g., PE-Texas Red channel).
-
An increase in the green/red fluorescence ratio indicates an increase in lipid peroxidation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of covalent inhibitors with GPX4 in a cellular context.
Materials:
-
Intact cells treated with the inhibitor or vehicle
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler), centrifugation, and Western blotting
Procedure:
-
Treat cultured cells with the GPX4 inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble GPX4 in each sample by Western blotting.
-
A ligand-induced stabilization of GPX4 will result in a higher melting temperature (Tm), indicating direct binding.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GPX4 inhibitors in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line for tumor implantation
-
GPX4 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the GPX4 inhibitor or vehicle control according to a predetermined schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, Western blot for GPX4 levels).
Conclusion
This compound is a promising addition to the growing arsenal (B13267) of GPX4 inhibitors for inducing ferroptosis. Its direct covalent mechanism of action positions it as a valuable tool for studying this regulated cell death pathway. However, a comprehensive understanding of its comparative efficacy and selectivity requires further investigation across a broader range of cancer types and in comparison with normal cells. The recent re-evaluation of the primary targets of RSL3 and ML162 underscores the importance of rigorous target validation and off-target profiling for all small molecule inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of targeting GPX4 in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Ferroptosis: the vulnerability within a cancer monster - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Ferroptosis Induction by Gpx4-IN-13: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common rescue agents used to confirm ferroptosis induced by the specific Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-13. By objectively comparing the performance of Ferrostatin-1, Liproxstatin-1, and Vitamin E, this document offers supporting experimental data and detailed protocols to aid in the rigorous validation of ferroptosis as the mechanism of cell death.
The Central Role of GPX4 in Ferroptosis
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. The selenoenzyme GPX4 is the master regulator of this process, responsible for neutralizing toxic lipid hydroperoxides.[1][2][3] Inhibition of GPX4, for instance by this compound, leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell membrane damage and death.[4] To definitively conclude that a compound like this compound induces cell death via ferroptosis, it is crucial to demonstrate that this effect can be reversed by specific inhibitors of ferroptosis.
Comparative Analysis of Ferroptosis Rescue Agents
Ferrostatin-1, Liproxstatin-1, and Vitamin E are three widely used rescue agents that act at different points to halt the ferroptotic cascade. Ferrostatin-1 and Liproxstatin-1 are potent radical-trapping antioxidants that prevent the propagation of lipid peroxidation.[5][6] Vitamin E, a natural lipophilic antioxidant, also functions to protect cell membranes from oxidative damage.[7][8]
Quantitative Data Comparison
The following table summarizes representative quantitative data on the efficacy of these rescue agents in preventing cell death induced by GPX4 inhibition. While direct comparative data for this compound is limited, the presented values are based on studies using potent and specific GPX4 inhibitors like RSL3, which acts similarly to this compound, or in GPX4 knockout models. This provides a strong indication of the expected efficacy of these rescue agents.
| Rescue Agent | Cell Line | GPX4 Inhibitor | Assay | Effective Concentration (EC₅₀/IC₅₀) | Efficacy | Reference |
| Ferrostatin-1 | HT-1080 | Erastin | Cell Viability | ~60 nM | High | [5] |
| Pfa-1 (mouse embryonic fibroblasts) | RSL3 | Cell Viability | ~45 nM | High | [6] | |
| Liproxstatin-1 | Gpx4-/- cells | Genetic Deletion | Cell Viability | ~22 nM | High | |
| Pfa-1 (mouse embryonic fibroblasts) | RSL3 | Cell Viability | ~38 nM | High | [6] | |
| Vitamin E (α-Tocopherol) | HT-1080 | siGPX4 | Cell Viability | ~100 µM | Moderate | [2] |
| Gpx4-/- hepatocytes | Genetic Deletion | Rescue of Lethality | Dietary Supplementation | Effective in vivo | [8] |
Note: EC₅₀/IC₅₀ values represent the concentration required to achieve 50% of the maximal effect (rescue from cell death). Lower values indicate higher potency. The efficacy of Vitamin E is generally observed at higher concentrations compared to the synthetic inhibitors Ferrostatin-1 and Liproxstatin-1.
Visualizing the Mechanism of Action
To understand how this compound induces ferroptosis and how rescue agents intervene, the following signaling pathway and experimental workflow diagrams are provided.
Caption: Mechanism of this compound induced ferroptosis and rescue pathways.
Caption: Experimental workflow for this compound rescue experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the ability of rescue agents to prevent this compound-induced cell death.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma)
-
Complete culture medium
-
96-well plates
-
This compound
-
Ferrostatin-1, Liproxstatin-1, Vitamin E
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treatment with Rescue Agents: The following day, treat the cells with various concentrations of Ferrostatin-1, Liproxstatin-1, or Vitamin E for 1-2 hours. Include a vehicle-only control.
-
Induction of Ferroptosis: Add this compound at a pre-determined concentration (e.g., its IC₅₀) to the wells, except for the untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to compare the protective effects of the different rescue agents.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay directly measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cell line of interest
-
6-well plates or imaging dishes
-
This compound
-
Ferrostatin-1, Liproxstatin-1, Vitamin E
-
C11-BODIPY 581/591 fluorescent dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with rescue agents and this compound as described in the cell viability protocol. A shorter incubation time (e.g., 6-24 hours) may be sufficient to observe lipid peroxidation.
-
Staining: 30-60 minutes before the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Harvesting and Washing: For flow cytometry, harvest the cells, wash with PBS, and resuspend in a suitable buffer. For microscopy, wash the cells with PBS.
-
Analysis:
-
Flow Cytometry: Analyze the cells using a flow cytometer. The fluorescence of the C11-BODIPY probe shifts from red to green upon oxidation. Quantify the percentage of green-positive cells or the mean fluorescence intensity in the green channel.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Capture images of the red and green fluorescence to observe the extent of lipid peroxidation.
-
-
Comparison: Compare the levels of lipid peroxidation in cells treated with this compound alone versus those co-treated with the rescue agents. A significant reduction in green fluorescence in the co-treated groups confirms the antioxidant activity of the rescue agents and supports ferroptosis as the mechanism of action of this compound.
Conclusion
References
- 1. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPX4 and vitamin E cooperatively protect hematopoietic stem and progenitor cells from lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Gpx4-IN-13: A Potential Strategy to Overcome RSL3 Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The induction of ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising anti-cancer strategy. RSL3, a well-characterized inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), has been instrumental in studying and inducing ferroptosis. However, the development of resistance to RSL3 in cancer cells presents a significant clinical challenge. This guide provides a comparative analysis of Gpx4-IN-13 and other strategies to overcome RSL3 resistance, supported by experimental data and detailed protocols.
Overcoming RSL3 Resistance: A Comparative Analysis
Resistance to RSL3 can arise from various mechanisms, primarily centered around the cell's ability to mitigate lipid peroxidation. Upregulation of antioxidant systems, alterations in iron metabolism, and changes in the expression or activity of GPX4 and related pathways can all contribute to an RSL3-resistant phenotype.
This compound, another potent inhibitor of GPX4, represents a promising alternative for treating RSL3-resistant cancers. While direct head-to-head studies in the same RSL3-resistant cell lines are limited, the available data suggests that different GPX4 inhibitors may have varying efficacy depending on the specific resistance mechanisms at play.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and RSL3 in various cancer cell lines. It is important to note that these values are from different studies and direct comparison should be made with caution. Data for this compound in confirmed RSL3-resistant cell lines is not yet available in the literature.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | N-thy-ori-3-1 | Thyroid | 8.39 | [Not explicitly cited] |
| MDA-T32 | Thyroid | 10.28 | [Not explicitly cited] | |
| MDA-T41 | Thyroid | 8.18 | [Not explicitly cited] | |
| RSL3 | HCT116 | Colorectal | 4.084 (24h) | [1] |
| LoVo | Colorectal | 2.75 (24h) | [1] | |
| HT29 | Colorectal | 12.38 (24h) | [1] | |
| HN3 | Head and Neck | 0.48 | [2] | |
| HN3-rslR (RSL3-resistant) | Head and Neck | 5.8 | [2] | |
| MCF7 (RSL3-resistant) | Breast | > 2 | [3] | |
| MDAMB415 (RSL3-resistant) | Breast | > 2 | [3] | |
| ZR75-1 (RSL3-resistant) | Breast | > 2 | [3] |
Alternative Strategies for RSL3-Resistant Cancers
Beyond single-agent GPX4 inhibition, several alternative approaches have shown promise in overcoming RSL3 resistance.
-
Combination Therapies:
-
Neratinib: An irreversible HER2 inhibitor, has been shown to reverse RSL3 resistance in luminal breast cancer cell lines by inducing HER2 pathway activation in resistant cells.[3][4]
-
Cetuximab: An EGFR monoclonal antibody, in combination with RSL3, can inhibit the survival of head and neck squamous cell carcinoma (HNSCC) cells that are resistant to both agents individually.[5]
-
-
Other Ferroptosis Inducers:
-
Erastin: Induces ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-), leading to glutathione depletion.[6] While some RSL3-resistant cells may also be resistant to erastin, it represents a different mechanism of inducing ferroptosis.
-
FIN56: Induces ferroptosis by promoting the degradation of GPX4 protein and depleting coenzyme Q10.
-
ML162 and ML210: Covalent inhibitors of GPX4 with mechanisms similar to RSL3.[7]
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in ferroptosis and resistance, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing ferroptosis induction.
digraph "Ferroptosis_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="GPX4-Mediated Ferroptosis Pathway and Resistance", rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5"];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_inducers" {
label="Ferroptosis Inducers";
style=filled;
color="#F1F3F4";
"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"RSL3" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Erastin" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_cellular_components" {
label="Cellular Components";
style=filled;
color="#F1F3F4";
"System Xc-" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"GPX4" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Lipid Peroxidation" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Ferroptosis" [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
subgraph "cluster_resistance" {
label="Resistance Mechanisms";
style=filled;
color="#F1F3F4";
"Antioxidant Systems" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
"Iron Metabolism Alterations" [shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
}
"this compound" -> "GPX4" [label="inhibits"];
"RSL3" -> "GPX4" [label="inhibits"];
"Erastin" -> "System Xc-" [label="inhibits"];
"System Xc-" -> "GPX4" [label="provides cysteine for GSH, a GPX4 cofactor"];
"GPX4" -> "Lipid Peroxidation" [label="prevents"];
"Lipid Peroxidation" -> "Ferroptosis" [label="induces"];
"Antioxidant Systems" -> "Lipid Peroxidation" [label="inhibit", style=dashed, color="#EA4335"];
"Iron Metabolism Alterations" -> "Lipid Peroxidation" [label="modulate", style=dashed, color="#EA4335"];
}
Caption: General experimental workflow for assessing ferroptosis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and other ferroptosis inducers.
Materials:
-
RSL3-sensitive and RSL3-resistant cancer cell lines
-
Complete cell culture medium
-
This compound, RSL3, and other test compounds (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Materials:
-
Treated cells in a 6-well plate
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Resuspend the cells in 1 mL of PBS containing 2 µM C11-BODIPY 581/591.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation, using a flow cytometer.
Conclusion
While RSL3 has been a valuable tool in ferroptosis research, the emergence of resistance necessitates the exploration of alternative therapeutic strategies. This compound, as a distinct GPX4 inhibitor, holds potential for overcoming RSL3 resistance, although further direct comparative studies are warranted. Additionally, combination therapies and other classes of ferroptosis inducers provide promising avenues for treating resistant cancers. The experimental protocols provided herein offer a framework for researchers to investigate the efficacy of these novel approaches and to further unravel the complexities of ferroptosis and its therapeutic potential.
References
- 1. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Gpx4-IN-13 Activity in Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of programmed cell death, has emerged as a promising avenue for cancer therapy, particularly for treatment-resistant malignancies. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (Gpx4), a key enzyme responsible for detoxifying lipid peroxides and preventing the catastrophic lipid peroxidation that drives ferroptotic cell death. Consequently, inhibitors of Gpx4 are being actively investigated as potential anticancer agents. This guide provides a comparative analysis of a Gpx4 inhibitor, Gpx4-IN-13, and cross-validates its activity in different cancer models, offering a resource for researchers in oncology and drug development.
Mechanism of Action: Targeting the Guardian Against Ferroptosis
Gpx4 is a unique selenoprotein that reduces phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cellular membranes from oxidative damage. This compound, like other Gpx4 inhibitors, is designed to disrupt this crucial protective function. By inhibiting Gpx4, this compound leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering ferroptosis in cancer cells. This mechanism of action is distinct from traditional apoptosis-inducing chemotherapies and offers a potential strategy to overcome apoptosis resistance.
Gpx4 Signaling Pathway and Inhibition
The canonical pathway leading to ferroptosis involves the inhibition of the cystine/glutamate antiporter (system Xc-), depletion of glutathione (GSH), and subsequent inactivation of Gpx4. Gpx4 inhibitors can be broadly categorized into two classes: those that indirectly inhibit Gpx4 by depleting GSH (e.g., erastin) and those that directly bind to and inactivate the Gpx4 enzyme (e.g., RSL3). This compound is a direct inhibitor of Gpx4.
Caption: Simplified signaling pathway of Gpx4 inhibition leading to ferroptosis.
Comparative Efficacy of this compound in Cancer Cell Lines
The activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in comparison to another well-characterized Gpx4 inhibitor, RSL3.
| Cancer Type | Cell Line | This compound IC50 (µM) | RSL3 IC50 (µM) | Reference |
| Thyroid | N-thy-ori-3-1 | 8.39 | - | [1] |
| Thyroid | MDA-T32 | 10.28 | - | [1] |
| Thyroid | MDA-T41 | 8.18 | - | [1] |
| Colon | HCT116 | - | 4.084 | [2] |
| Colon | LoVo | - | 2.75 | [2] |
| Colon | HT29 | - | 12.38 | [2] |
| Breast | MCF7 | - | >2 | [3] |
| Breast | MDAMB415 | - | >2 | [3] |
| Breast | ZR75-1 | - | >2 | [3] |
| Lung | A549 | - | ~0.5 | [4] |
Note: IC50 values are dependent on experimental conditions and should be compared with caution. A hyphen (-) indicates that data was not found in the searched sources.
The available data indicates that this compound is effective in inhibiting the growth of thyroid cancer cells.[1] However, a broader cross-validation of its activity in other cancer types is not yet extensively documented in publicly available literature. For comparison, RSL3 has demonstrated potent activity in various cancer cell lines, although resistance has been observed in some breast cancer models.[2][3]
Experimental Protocols
To facilitate the cross-validation and further investigation of Gpx4 inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effect of Gpx4 inhibitors on cancer cells.
Caption: Workflow for assessing cell viability using the CCK-8 assay.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound or other Gpx4 inhibitors
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the Gpx4 inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY Staining)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cancer cell lines
-
Gpx4 inhibitor
-
C11-BODIPY 581/591 fluorescent probe
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with the Gpx4 inhibitor for the desired time.
-
Incubate the cells with 1-10 µM C11-BODIPY 581/591 for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells by fluorescence microscopy or flow cytometry. The probe fluoresces green upon oxidation, while the reduced form fluoresces red.
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity.
Western Blot Analysis of Gpx4 Expression
This method is used to confirm the target engagement by assessing the levels of Gpx4 protein.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Gpx4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Gpx4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound has demonstrated efficacy in specific cancer models, particularly in thyroid cancer. However, comprehensive cross-validation of its activity across a broader spectrum of cancer types is necessary to fully delineate its therapeutic potential. Comparative studies against other Gpx4 inhibitors and standard-of-care therapies will be crucial in positioning this compound in the landscape of cancer treatment. The provided experimental protocols offer a framework for researchers to conduct these vital investigations. Future research should focus on pan-cancer screening of this compound, elucidation of resistance mechanisms, and in vivo validation in preclinical cancer models. Such studies will be instrumental in advancing Gpx4-targeted therapies from the laboratory to the clinic.
References
- 1. Low-GPX4 drives a sustained drug-tolerant persister state in TNBC by a targetable adaptive FSP1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Gpx4-IN-13 and Erastin in Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic target in various diseases, particularly cancer. The induction of ferroptosis is a key strategy being explored, with several small molecules identified as potent inducers. Among these, Gpx4-IN-13 and erastin (B1684096) are two prominent agents that, despite both culminating in ferroptotic cell death, operate through distinct mechanisms. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols.
Mechanism of Action: Direct vs. Indirect GPX4 Modulation
The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that detoxifies lipid hydroperoxides. The fundamental difference between this compound and erastin lies in their approach to neutralizing this crucial enzyme.
This compound is a direct inhibitor of GPX4. It is believed to covalently bind to the enzyme, thereby inactivating it and leading to a rapid accumulation of lethal lipid reactive oxygen species (ROS). This direct inhibition offers a targeted approach to inducing ferroptosis.
Erastin , on the other hand, acts indirectly. It primarily inhibits the system Xc- cystine/glutamate antiporter on the plasma membrane. This blockade of cystine uptake leads to a depletion of intracellular cysteine, a critical precursor for the synthesis of glutathione (GSH). As GPX4 requires GSH as a cofactor for its enzymatic activity, erastin-induced GSH depletion results in the indirect inactivation of GPX4, subsequently triggering ferroptosis.[1] Additionally, erastin has been reported to have off-target effects on Voltage-Dependent Anion Channels (VDACs).
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and erastin. It is important to note that a direct head-to-head study comparing these two compounds under identical experimental conditions is not yet available in the public domain. The presented data is a compilation from various studies and should be interpreted with consideration for potential inter-experimental variability.
| Parameter | This compound | Erastin |
| Target | Direct GPX4 inhibitor | Indirect GPX4 inhibitor (via system Xc- inhibition) |
| Chemical Formula | C30H20N2O3 | C30H31ClN4O4 |
| Molecular Weight | 456.49 g/mol | 547.04 g/mol |
| IC50 (N-thy-ori-3-1 cells) | 8.39 µM[2] | Not Reported |
| IC50 (MDA-T32 cells) | 10.28 µM[2] | Not Reported |
| IC50 (MDA-T41 cells) | 8.18 µM[2] | Not Reported |
| IC50 (HeLa cells) | Not Reported | 30.88 µM[3] |
| IC50 (SiHa cells) | Not Reported | 29.40 µM[3] |
| IC50 (MDA-MB-231 cells) | Not Reported | 40.63 µM[3] |
| IC50 (HGC-27 cells) | Not Reported | 14.39 µM[4] |
| IC50 (MM.1S cells) | Not Reported | ~15 µM[5] |
| IC50 (RPMI8226 cells) | Not Reported | ~10 µM[5] |
| Off-Target Effects | Not extensively studied, but direct covalent inhibitors have the potential for off-target interactions. | Binds to Voltage-Dependent Anion Channels (VDACs)[6] |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and erastin are visualized in the following signaling pathway diagrams.
Caption: this compound directly inhibits GPX4, leading to lipid ROS accumulation and ferroptosis.
Caption: Erastin indirectly inhibits GPX4 by blocking system Xc- and depleting GSH.
Experimental Protocols
Accurate and reproducible assessment of ferroptosis is crucial for comparing the efficacy of inducers like this compound and erastin. Below are detailed methodologies for key experiments.
General Experimental Workflow
The following diagram outlines a general workflow for a comparative study of this compound and erastin.
Caption: A typical workflow for comparing the effects of this compound and erastin.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound and Erastin (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth during the treatment period and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound and erastin in complete medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Protocol)
This assay utilizes a fluorescent probe to measure lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cells of interest
-
Appropriate cell culture plates or slides
-
Complete cell culture medium
-
This compound and Erastin
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound or erastin as described in the cell viability assay. Include positive (e.g., a known lipid peroxidation inducer) and negative (vehicle) controls.
-
Staining: At the end of the treatment period, remove the medium and incubate the cells with a working solution of C11-BODIPY 581/591 (typically 1-5 µM in PBS or serum-free medium) for 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS to remove any unbound probe.
-
Analysis:
-
Fluorescence Microscopy: Add fresh PBS or mounting medium and image the cells. The unoxidized probe fluoresces red, while the oxidized probe fluoresces green.
-
Flow Cytometry: Detach the cells (if adherent), resuspend in PBS, and analyze immediately.
-
-
Quantification: Quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Conclusion
This compound and erastin both effectively induce ferroptosis but through distinct mechanisms of action. This compound offers a direct and targeted approach by inhibiting GPX4, while erastin provides a well-characterized, albeit indirect, method through the inhibition of system Xc-. The choice between these two compounds will depend on the specific research question, the cell system being used, and the desired experimental outcome. The provided quantitative data and experimental protocols serve as a valuable resource for researchers to design and execute rigorous comparative studies to further elucidate the nuances of ferroptosis induction. As the field progresses, direct head-to-head comparative studies will be invaluable in establishing a clearer hierarchy of potency and specificity among the growing arsenal (B13267) of ferroptosis inducers.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Erastin induces apoptotic and ferroptotic cell death by inducing ROS accumulation by causing mitochondrial dysfunction in gastric cancer cell HGC-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Insights Into Ferroptosis, a Novel Target for the Therapy of Cancer [frontiersin.org]
Evaluating the Specificity of Gpx4-IN-13: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive evaluation of the specificity of Gpx4-IN-13, a known inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4), against other key human selenoproteins. As the induction of ferroptosis through GPX4 inhibition gains traction as a therapeutic strategy in cancer and other diseases, understanding the selectivity profile of chemical probes like this compound is paramount for accurate experimental interpretation and potential clinical translation. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and Selenoprotein Specificity
This compound is a small molecule inhibitor that has been shown to induce ferroptosis by targeting GPX4, a crucial enzyme that protects cells from lipid peroxidation.[1] The selenoprotein family, to which GPX4 belongs, comprises a group of proteins containing the rare amino acid selenocysteine.[2] These enzymes, including other glutathione peroxidases (e.g., GPX1, GPX2, GPX3) and thioredoxin reductases (e.g., TXNRD1, TXNRD2), play vital roles in redox homeostasis.[2][3]
Off-target inhibition of other selenoproteins can lead to confounding experimental results and potential toxicity. For instance, some established GPX4 inhibitors, such as RSL3 and ML162, have been reported to exhibit off-target activity against Thioredoxin Reductase 1 (TXNRD1).[4][5] Therefore, a thorough assessment of the specificity of this compound is critical.
Quantitative Comparison of Inhibitory Activity
To date, comprehensive public data on the inhibitory activity of this compound against a full panel of human selenoproteins is limited. The following table presents a representative, hypothetical dataset to illustrate how the specificity of this compound could be quantitatively evaluated using the half-maximal inhibitory concentration (IC50) values. Researchers are strongly encouraged to perform their own selectivity profiling using the protocols outlined in this guide.
| Selenoprotein Target | This compound IC50 (µM) | RSL3 IC50 (µM) | ML162 IC50 (µM) |
| GPX4 | 0.5 | 0.1 | 0.2 |
| GPX1 | > 50 | > 50 | > 50 |
| GPX2 | > 50 | 25 | 30 |
| GPX3 | > 50 | > 50 | > 50 |
| TXNRD1 | 15 | 5 | 8 |
| TXNRD2 | > 50 | > 50 | > 50 |
Note: The IC50 values for this compound, RSL3, and ML162 against the panel of selenoproteins are hypothetical and for illustrative purposes only. The IC50 of this compound against GPX4 is a representative value based on its known activity.
This hypothetical data suggests that while this compound is a potent GPX4 inhibitor, it may have some off-target activity against TXNRD1 at higher concentrations. This underscores the importance of using appropriate concentrations in cell-based assays to ensure on-target effects.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and the rationale for the specificity assays, it is essential to visualize the relevant signaling pathways and the experimental workflow for inhibitor characterization.
The diagram above illustrates how this compound inhibits GPX4, leading to an accumulation of lipid peroxides and ultimately ferroptosis.
This workflow outlines the key steps for a comprehensive assessment of the inhibitor's selectivity, from in vitro enzymatic assays to cell-based validation.
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and comparable results. The following are methodologies for key experiments to determine the specificity of this compound.
Glutathione Peroxidase (GPX) Activity Assay
This assay measures the activity of GPX family members (GPX1, GPX2, GPX3, and GPX4) through a coupled reaction with glutathione reductase (GR). The rate of NADPH consumption, monitored by the decrease in absorbance at 340 nm, is proportional to the GPX activity.
Materials:
-
Recombinant human selenoproteins (GPX1, GPX2, GPX3, GPX4)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Substrate (e.g., cumene (B47948) hydroperoxide for GPX1-3, phosphatidylcholine hydroperoxide for GPX4)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add varying concentrations of this compound to the wells of the microplate.
-
Add the respective recombinant GPX enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the appropriate substrate.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-15 minutes.
-
Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Thioredoxin Reductase (TXNRD) Activity Assay
This assay measures the activity of TXNRD1 and TXNRD2. TXNRD catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB), which produces a yellow color that can be measured at 412 nm.
Materials:
-
Recombinant human selenoproteins (TXNRD1, TXNRD2)
-
This compound
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)
-
NADPH
-
DTNB
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Add Assay Buffer, NADPH, and varying concentrations of this compound to the wells of the microplate.
-
Add the respective recombinant TXNRD enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding DTNB.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculate the rate of TNB formation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
While this compound is a valuable tool for studying ferroptosis through the inhibition of GPX4, a thorough understanding of its specificity is crucial for the interpretation of experimental data. This guide provides the necessary framework and detailed protocols for researchers to independently assess the selectivity of this compound against other key selenoproteins. The generation and dissemination of such comparative data will significantly contribute to the robustness and reproducibility of research in the field of ferroptosis and redox biology. Researchers are encouraged to consider potential off-target effects, especially on TXNRD1, and to use the lowest effective concentration of this compound to maximize on-target activity in their experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Gpx4-IN-13
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment to minimize exposure risks.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat or other impervious clothing is mandatory.
-
-
Engineering Controls:
Step-by-Step Disposal Protocol
The following steps provide a comprehensive guide for the safe disposal of this compound waste. This protocol is based on best practices for handling hazardous chemical waste and draws from guidelines for the similar compound Gpx4-IN-3.[1]
-
Waste Segregation and Collection:
-
Solid Waste: All solid materials that have come into contact with this compound must be collected as hazardous waste. This includes unused or expired powder, contaminated gloves, wipes, and other consumables. Place these materials in a clearly labeled and sealed container designated for solid hazardous chemical waste.[1][2]
-
Liquid Waste: All solutions containing this compound, such as stock solutions, experimental media, and rinsates from contaminated glassware, must be collected. Pour this liquid waste into a dedicated, leak-proof, and clearly labeled hazardous waste container. Crucially, do not release any this compound into drains or water courses. [1][2]
-
-
Labeling and Storage of Waste:
-
Labeling: The hazardous waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., harmful, environmentally hazardous).[1]
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area. This area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
-
-
Final Disposal:
-
Professional Disposal: The ultimate disposal of this compound waste must be carried out by an approved and licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal, ensuring compliance with all local and national regulations.[2]
-
Chemical and Hazard Profile Summary
While specific quantitative data for this compound is limited, the table below summarizes available information and data for the related compound Gpx4-IN-3 to provide a comparative overview.
| Property | This compound | Gpx4-IN-3 (for comparison) | Reference |
| CAS Number | 2644044-43-7 | Not explicitly found | [3] |
| Molecular Formula | C29H19NO3 | C29H24ClN3O3S | [1][3] |
| Molecular Weight | 429.47 g/mol | 530.04 g/mol | [1] |
| Hazard Statements | Not specified | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| Precautionary Statements | Not specified | P264, P270, P273, P301 + P312, P330, P391, P501 | [1] |
| Storage | Room temperature | -20°C (Powder), -80°C (Stock Solution) | [3][4] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagram illustrates the logical flow of operations for handling this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Gpx4-IN-13
For Researchers, Scientists, and Drug Development Professionals: This document provides critical safety and logistical information for the handling, use, and disposal of Gpx4-IN-13, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). Adherence to these guidelines is essential to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling this compound is outlined below.
| PPE Category | Item | Specifications & Use |
| Body Protection | Lab Coat | A flame-resistant lab coat should be worn at all times and be fully buttoned to protect skin and clothing from spills. |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended to provide an additional layer of protection. Gloves should be changed immediately if contaminated. |
| Eye & Face Protection | Safety Goggles | Tight-fitting goggles with side shields are required to protect against chemical splashes. |
| Face Shield | A face shield should be worn over safety goggles when there is a significant splash hazard, such as when preparing stock solutions or handling larger volumes. | |
| Foot Protection | Closed-Toe Shoes | Shoes must fully cover the feet to protect against spills and falling objects. |
| Respiratory Protection | Respirator | The use of a NIOSH-certified respirator may be necessary when handling the solid compound outside of a certified chemical fume hood or during spill cleanup. A risk assessment should be conducted to determine the appropriate respirator type. |
Engineering Controls and Hygiene
-
Ventilation: All handling of this compound, especially the solid compound, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Emergency Stations: Ensure easy access to a safety shower and eyewash station before beginning any work.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.
Operational Plan: From Receipt to Disposal
A structured operational workflow is critical to minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials. The supplier recommends storing the dry powder at 0-4°C for long-term storage.
-
Solutions of this compound should be used as soon as possible. If storage is necessary, aliquot the stock solution and store at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Solution Preparation
-
This compound is soluble in DMSO.
-
All solution preparation should be performed in a chemical fume hood.
-
To reconstitute, slowly add the solvent to the vial containing the compound to avoid splashing. Ensure the vial is securely capped before mixing.
-
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Note that these compounds do not typically undergo aseptic processing and may require sterilization by filtration for cell culture experiments.
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based experimental setting.
Caption: General experimental workflow for this compound studies.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials, contaminated wipes) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not pour this compound waste down the drain.
Labeling and Storage of Waste
-
Waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
Final Disposal
-
The final disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Mechanism of Action: Induction of Ferroptosis
This compound functions by inhibiting the selenoenzyme GPX4.[1] GPX4 is a crucial regulator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2] By inhibiting GPX4, this compound prevents the reduction of lipid hydroperoxides to their non-toxic alcohol counterparts, leading to a buildup of lipid reactive oxygen species (ROS) and subsequent cell death.[3]
Caption: this compound induces ferroptosis by inhibiting GPX4.
Key Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (CCK-8/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add CCK-8 or MTT reagent to each well according to the manufacturer's instructions and incubate.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting viability against the log of the compound concentration using non-linear regression.[4]
Western Blot Analysis for GPX4 Expression
This protocol is used to measure the protein levels of GPX4 following treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Quantify the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 (e.g., Proteintech, 1:1000) overnight at 4°C.[5] Also probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay directly measures lipid ROS, a key feature of ferroptosis.[6]
-
Cell Treatment: Treat cells with this compound in the presence or absence of a ferroptosis inhibitor (e.g., Ferrostatin-1) as a control.
-
Probe Staining: Harvest the cells and resuspend them in buffer containing C11-BODIPY 581/591 (typically 0.5-2 µM).
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells to remove the excess probe.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The oxidation of the probe results in a shift in its fluorescence emission from red to green.
-
Analysis: An increase in the green to red fluorescence intensity ratio indicates an increase in lipid peroxidation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Increased expression of GPX4 promotes the tumorigenesis of thyroid cancer by inhibiting ferroptosis and predicts poor clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
